Tegacorat
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2409551-99-9 |
|---|---|
分子式 |
C22H20F3N5O2S |
分子量 |
475.5 g/mol |
IUPAC名 |
6,7-difluoro-8-(6-fluoro-1-methylsulfonylindol-4-yl)-1,4,4,9-tetramethyl-5H-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C22H20F3N5O2S/c1-10-16(14-8-12(23)9-15-13(14)6-7-29(15)33(5,31)32)17(24)18(25)19-20(10)30-11(2)27-28-21(30)22(3,4)26-19/h6-9,26H,1-5H3 |
InChIキー |
NHPKTDVPWCXNGJ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Tegacorat (AT-007/Govorestat) in Galactosemia: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tegacorat (formerly known as AT-007 and also referred to as Govorestat) is an investigational, orally administered, central nervous system (CNS) penetrant small molecule designed to treat Classic Galactosemia. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent aldose reductase inhibitor. By competitively inhibiting this key enzyme in the polyol pathway, this compound effectively blocks the conversion of galactose to its toxic metabolite, galactitol. The accumulation of galactitol is a primary driver of the chronic and debilitating complications associated with Galactosemia, including neurological damage, cataracts, and ovarian insufficiency. This document provides a comprehensive overview of the preclinical and clinical data supporting this compound's mechanism of action, detailed experimental methodologies, and visual representations of the relevant biological pathways and study designs.
The Pathophysiology of Classic Galactosemia and the Rationale for Aldose Reductase Inhibition
Classic Galactosemia is an autosomal recessive inborn error of metabolism caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This enzymatic block leads to the accumulation of galactose and its metabolites, most notably galactose-1-phosphate (Gal-1-P) and galactitol. While a galactose-restricted diet is the standard of care and can prevent the acute, life-threatening complications in newborns, it does not prevent the long-term complications due to the body's endogenous production of galactose.
The enzyme aldose reductase (AR), a key component of the polyol pathway, is responsible for the NADPH-dependent reduction of galactose to galactitol.[1][2] Galactitol is a sugar alcohol that is poorly transported across cell membranes and cannot be further metabolized, leading to its intracellular accumulation.[1] This accumulation has several downstream pathogenic consequences:
-
Osmotic Stress: The high intracellular concentration of galactitol creates a hyperosmotic environment, leading to cell swelling and eventual apoptosis.[1][3] This is particularly relevant in the lens of the eye, where high aldose reductase expression contributes to the formation of galactosemic cataracts.[1]
-
Redox Imbalance: The conversion of galactose to galactitol consumes NADPH, a critical cofactor for glutathione (B108866) reductase, which is essential for regenerating the antioxidant glutathione. The depletion of NADPH and subsequent reduction in glutathione levels can lead to increased oxidative stress and cellular damage.
-
Neurological Damage: Galactitol accumulation in the brain is believed to contribute to cerebral edema and other neurological and cognitive symptoms observed in Galactosemia patients.[1]
This compound's therapeutic rationale is based on the targeted inhibition of aldose reductase to prevent the formation of galactitol, thereby mitigating its downstream toxic effects.
Mechanism of Action of this compound
This compound is a highly potent and selective inhibitor of aldose reductase. Its mechanism of action is centered on blocking the active site of the aldose reductase enzyme, thus preventing the conversion of galactose to galactitol.
Biochemical Potency
This compound has demonstrated significant potency in inhibiting aldose reductase, with a reported IC50 value of 100 pM .[4] This high potency allows for effective inhibition of the enzyme at therapeutic concentrations.
Preclinical and Clinical Evidence
Preclinical Studies
Preclinical studies in a rat model of Classic Galactosemia (rats with no GALT activity) have shown that this compound treatment has beneficial effects on characteristic abnormalities associated with the disease.[5] In these animal models, this compound prevented complications such as cataracts and central nervous system dysfunction, including cognitive, memory, and motor problems.[5]
Clinical Trials
This compound has been evaluated in several clinical trials in both adult and pediatric patients with Classic Galactosemia.
This randomized, placebo-controlled study evaluated the safety, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound in healthy adults and adult patients with Classic Galactosemia.[6][7]
Key Findings:
-
This compound was found to be safe and well-tolerated.[6]
-
Pharmacokinetic analyses revealed an elimination half-life of approximately 10 hours, supporting once-daily dosing.[6]
-
A dose-dependent and statistically significant reduction in plasma galactitol levels was observed in patients with Galactosemia.[2][6]
| Dose Group | Mean Change from Baseline in Plasma Galactitol |
| Placebo | -15% ± 9% |
| 5 mg/kg this compound | -19% ± 10% |
| 20 mg/kg this compound | -46% ± 4% |
| 40 mg/kg this compound | -51% ± 5% |
Table 1: Change in Plasma Galactitol Levels in Adult Galactosemia Patients Treated with this compound in the Phase 1/2 ACTION-Galactosemia Study.[6]
This double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in children aged 2-17 years with Classic Galactosemia over an 18-month treatment period.[8]
Key Findings:
-
This compound treatment resulted in a rapid and sustained reduction in plasma galactitol.[8]
-
Treatment with this compound stabilized or improved clinical measures of behavior, daily living skills, adaptive skills, cognition, tremor, and fine motor skills, which declined over time in the placebo group.[8]
-
The drug was safe and well-tolerated in the pediatric population.[8]
Experimental Protocols
Measurement of Galactitol
A common method for the quantitative analysis of galactitol in biological fluids (plasma, urine) is Gas Chromatography-Mass Spectrometry (GC-MS) .[9][10]
Generalized GC-MS Protocol for Urinary Galactitol:
-
Sample Preparation: Urine samples are collected and may be stored frozen. An internal standard (e.g., a stable isotope-labeled galactitol) is added to a known volume of urine.
-
Derivatization: The hydroxyl groups of galactitol are chemically modified (e.g., through acetylation or trimethylsilylation) to increase their volatility for gas chromatography.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection and Quantification: The separated components enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify galactitol and its internal standard. The concentration of galactitol in the original sample is calculated based on the ratio of the peak areas of the analyte and the internal standard.
High-Performance Liquid Chromatography (HPLC) has also been used for the analysis of polyols like galactitol in tissue samples.[11]
Clinical Trial Design: ACTION-Galactosemia Kids (Phase 3)
-
Study Design: A double-blind, placebo-controlled, randomized trial.[8]
-
Participants: 47 children aged 2-17 years with a confirmed diagnosis of Classic Galactosemia.[8]
-
Intervention: Participants were randomized (2:1) to receive either oral once-daily this compound or a matching placebo for 18 months.[8]
-
Primary Endpoints: The primary endpoint was a global statistical test comprising a composite sum of change in four key areas: Oral Expression, Listening Comprehension, Behavior Symptoms Index, and Activities of Daily Living.[5]
-
Pharmacodynamic Assessments: Plasma galactitol levels were measured at baseline and at various time points throughout the study to assess the pharmacodynamic effect of this compound.[8]
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, and physical examinations.[8]
Visualizations
Signaling Pathways
Caption: Mechanism of Action of this compound in Classic Galactosemia.
Experimental Workflow
Caption: Generalized Workflow of a Placebo-Controlled Clinical Trial for this compound.
Conclusion
This compound represents a targeted therapeutic approach for Classic Galactosemia, addressing the underlying biochemical defect of galactitol accumulation. Its high potency as an aldose reductase inhibitor has been demonstrated in both preclinical and clinical studies, leading to significant reductions in plasma galactitol levels. The clinical data suggest that this reduction in the toxic metabolite may translate into the stabilization or improvement of long-term clinical outcomes in patients with Galactosemia. As a CNS-penetrant molecule, this compound holds the potential to address the significant neurological burden of this disease. Further research and regulatory evaluation will be crucial in determining the ultimate role of this compound in the management of Classic Galactosemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical benefit of govorestat in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 10. genetics.testcatalog.org [genetics.testcatalog.org]
- 11. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Govorestat (AT-007): A Technical Guide to Aldose Reductase Inhibition in the Polyol Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Govorestat (formerly AT-007) is a next-generation, central nervous system (CNS) penetrant, and highly potent small molecule inhibitor of aldose reductase.[1] This enzyme is the rate-limiting step in the polyol pathway, a metabolic route that converts glucose to sorbitol and, in the context of certain metabolic disorders, galactose to galactitol.[2][3] The accumulation of these sugar alcohols is implicated in the pathogenesis of various diseases, including Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[3] This technical guide provides an in-depth overview of the mechanism of action of Govorestat, summarizing key preclinical and clinical data, and detailing relevant experimental protocols.
Introduction: The Polyol Pathway and Its Pathological Implications
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states or inborn errors of metabolism, the glycolytic pathway can become saturated, leading to an increased flux of glucose through the polyol pathway.[4] This pathway consists of two primary enzymatic steps:
-
Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. In cases of elevated galactose, aldose reductase also converts it to galactitol.[2]
-
Sorbitol Dehydrogenase: This enzyme subsequently oxidizes sorbitol to fructose.[3]
The pathological consequences of an overactive polyol pathway are multifaceted. The accumulation of sorbitol and galactitol, which are poorly permeable to cell membranes, creates osmotic stress, leading to cellular swelling and damage.[4] Furthermore, the consumption of NADPH by aldose reductase can deplete cellular stores of this critical cofactor, impairing the regeneration of glutathione, a key antioxidant. This depletion can lead to increased oxidative stress and cellular injury.[3]
In Classic Galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of galactose and its subsequent conversion to the toxic metabolite galactitol by aldose reductase.[5] This accumulation is associated with long-term complications, including cognitive and neurological impairments, cataracts, and ovarian dysfunction.[2]
In SORD Deficiency, a genetic disorder characterized by the inability to convert sorbitol to fructose, the accumulation of sorbitol leads to a progressive and debilitating hereditary neuropathy.[3]
Govorestat: Mechanism of Action and Pharmacological Profile
Govorestat is a potent inhibitor of aldose reductase, with a reported half-maximal inhibitory concentration (IC50) in the picomolar range, demonstrating its high affinity for the target enzyme.[1] Its mechanism of action is the direct inhibition of aldose reductase, thereby blocking the conversion of glucose to sorbitol and galactose to galactitol.[2][3] A key feature of Govorestat is its ability to penetrate the central nervous system, which is critical for addressing the neurological manifestations of diseases like Galactosemia and SORD Deficiency.
Signaling Pathway of Aldose Reductase Inhibition
The following diagram illustrates the role of Govorestat in the polyol pathway.
References
- 1. JCI Insight - Sorbitol reduction via govorestat ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency [insight.jci.org]
- 2. Galactosemia (Concept Id: C0016952) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 3. Sorbitol reduction via govorestat ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SORBITOL-DEHYDROGENASE (SORD) GENE MUTATION AS A CURABLE CAUSE OF CHARCOT-MARIE-TOOTH 2 (CMT-2) AND DISTAL HEREDITARY MOTOR NEURONOPATHY (D-HMN)-MedSci.cn [medsci.cn]
- 5. hnf-cure.org [hnf-cure.org]
AT-007 (Govorestat): A Technical Overview of a Novel Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-007, also known as Govorestat, is a potent and selective, orally active, and central nervous system (CNS) penetrant Aldose Reductase Inhibitor (ARI).[1][2] Developed by Applied Therapeutics, this next-generation therapeutic agent is under investigation for the treatment of several rare metabolic and neurological diseases.[1] This technical guide provides a comprehensive overview of the molecular structure, properties, mechanism of action, and relevant experimental data for AT-007.
Molecular Structure and Identifiers
AT-007 is a small molecule with the chemical formula C17H10F3N3O3S2.[2] Its structure is characterized by a trifluoromethyl-substituted benzothiazole (B30560) moiety linked to a thienopyridazinone core with an acetic acid side chain.
| Identifier | Value |
| IUPAC Name | 2-(4-oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid |
| SMILES | O=C(O)CC(C1=CSC=C12)=NN(CC3=NC4=CC(C(F)(F)F)=CC=C4S3)C2=O[2] |
| CAS Number | 2170729-29-8[2] |
Physicochemical and Pharmacokinetic Properties
AT-007 has been designed for oral administration and penetration of the central nervous system.[1] While specific experimental values for properties like logP, pKa, and aqueous solubility are not publicly available, its development as a CNS-active drug suggests appropriate lipophilicity and other characteristics for crossing the blood-brain barrier.
| Property | Value/Information |
| Molecular Weight | 425.40 g/mol [2] |
| IC50 (Aldose Reductase) | 100 pM[2] |
| Administration Route | Oral[3] |
| Bioavailability | Orally active[2] |
| CNS Penetration | Yes[1] |
| Elimination Half-life | ~10 hours[4] |
| Dosing Frequency | Once daily[4] |
| Pharmacokinetics | Linear profile over 0.5-40 mg/kg range[4] |
Mechanism of Action and Signaling Pathways
AT-007's primary mechanism of action is the potent and selective inhibition of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol.[1][5] Under normal physiological conditions, this pathway is of minor importance for glucose metabolism. However, in certain metabolic disorders, the accumulation of polyols can lead to cellular damage.
The Polyol Pathway and its Pathological Consequences
The following diagram illustrates the central role of aldose reductase in the polyol pathway and the downstream consequences of its overactivation in disease states.
Caption: The Polyol Pathway and the inhibitory action of AT-007.
Therapeutic Applications and Disease-Specific Mechanisms
AT-007 is being investigated for several rare diseases where the polyol pathway plays a critical role in the pathophysiology.
1. Galactosemia: In classic galactosemia, a deficiency in the GALT enzyme leads to the accumulation of galactose, which is then converted by aldose reductase to the toxic metabolite galactitol.[5] AT-007 blocks this conversion, thereby reducing galactitol levels.[5]
2. Sorbitol Dehydrogenase (SORD) Deficiency: In SORD deficiency, mutations in the SORD enzyme prevent the conversion of sorbitol to fructose.[1] This leads to the accumulation of sorbitol, causing neuronal damage.[1] AT-007 inhibits the production of sorbitol from glucose, addressing the root cause of the toxic accumulation.[1]
3. Phosphomannomutase 2 (PMM2) Deficiency (PMM2-CDG): In PMM2-CDG, the mechanism is more complex. It is hypothesized that by inhibiting aldose reductase, glucose metabolism is shunted away from the polyol pathway. This may lead to an increase in glucose-1,6-bisphosphate, an endogenous stabilizer of the PMM2 enzyme.[6] Data from patient-derived fibroblasts have shown that govorestat can increase PMM2 enzyme activity.[1]
The following diagram illustrates the proposed mechanism of action of AT-007 in PMM2-CDG.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appliedtherapeutics.com [appliedtherapeutics.com]
- 6. Treatment of Single Patient With PMM2‐Congenital Disorder of Glycosylation With Govorestat (AT‐007), an Aldose Reductase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Tegacorat discovery and development history
An In-depth Technical Guide to the Discovery and Development of Tegoprubart
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tegoprubart (formerly AT-1501) is a humanized monoclonal antibody in clinical development that targets the CD40 ligand (CD40L), a critical co-stimulatory molecule in the immune system. Invented by the ALS Therapy Development Institute (ALS TDI) and now being developed by Eledon Pharmaceuticals, tegoprubart was engineered to block CD40L-mediated immune activation without the thromboembolic risks associated with earlier anti-CD40L antibodies.[1][2][3][4] Its development stems from research identifying the CD40L pathway's over-activation in amyotrophic lateral sclerosis (ALS).[1] Preclinical studies in animal models of ALS and non-human primate transplant models demonstrated significant promise in reducing inflammation and preventing organ rejection.[4][5][6] Tegoprubart has since advanced to clinical trials across multiple indications, including ALS, prevention of kidney transplant rejection, and islet cell transplantation for type 1 diabetes, showing a favorable safety profile and encouraging efficacy signals.[3][7]
Discovery and Preclinical Development
Genesis of Tegoprubart: Targeting Neuroinflammation in ALS
The discovery of tegoprubart originated from research at the ALS Therapy Development Institute (ALS TDI), which conducted a large-scale gene expression analysis of the SOD1 mouse model of Amyotrophic Lateral Sclerosis (ALS).[1] This research identified the CD40L signaling pathway as a key innate immune system pathway that was over-active and increased in activity across multiple tissues relevant to ALS disease progression.[1] This finding implicated neuroinflammation as a critical driver of the disease, suggesting that inhibiting this pathway could be a viable therapeutic strategy.[5]
Engineering a Safer Anti-CD40L Antibody
Previous attempts to target the CD40L pathway with monoclonal antibodies were halted due to thromboembolic complications, believed to be caused by the antibody's Fc domain interacting with Fcγ receptors on platelets.[4][6] Tegoprubart (AT-1501) was specifically engineered to mitigate this risk. It is a humanized anti-CD40L antibody that lacks Fc effector function, thereby reducing its ability to bind platelets while preserving its high-affinity binding to CD40L.[2][8]
Preclinical Efficacy
Neurodegenerative Disease Models: In preclinical animal models of ALS, tegoprubart demonstrated the ability to reduce inflammation and motor neuron death, which led to a significant delay in disease onset and an extension of survival.[5] These results provided a strong rationale for its clinical investigation in ALS patients.
Transplantation Models: Tegoprubart's potent immunomodulatory effects were also evaluated in nonhuman primate models of organ transplantation. In both cynomolgus macaque models of intrahepatic islet allotransplantation and rhesus macaque models of kidney allotransplantation, tegoprubart monotherapy led to long-term allograft survival and function.[4][6] These studies confirmed its immunosuppressive potential and supported its advancement into clinical trials for transplant rejection.[4][6]
Experimental Workflow: From Discovery to Clinical Trials
Caption: High-level workflow from initial target discovery to clinical development of Tegoprubart.
Mechanism of Action
Tegoprubart exerts its immunomodulatory effects by binding to the CD40 ligand (CD40L, also known as CD154), a protein primarily expressed on the surface of activated T cells.[9] The interaction between CD40L and its receptor, CD40, which is present on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, is a crucial co-stimulatory signal for T-cell and B-cell activation, maturation, and function.[9][10]
By blocking this interaction, tegoprubart inhibits:
-
T-cell proliferation and cytokine production: It prevents the full activation of T cells, reducing the clonal expansion and secretion of pro-inflammatory cytokines that amplify the immune response.[9]
-
B-cell activation and antibody production: The blockade disrupts T-cell help to B cells, which is necessary for B-cell maturation, class-switching, and the production of high-affinity antibodies.[7][9]
-
APC activation: It dampens the feedback loop where activated T cells further stimulate APCs, leading to a more robust immune response.
Importantly, this mechanism of action is not associated with the broad lymphocyte depletion seen with some other immunosuppressive drugs.[9] There is also evidence to suggest that blocking CD40L can promote the development of regulatory T cells (Tregs), which actively suppress immune responses and may contribute to a state of immune tolerance.[9]
CD40-CD40L Signaling Pathway
Caption: Tegoprubart blocks the CD40L-CD40 co-stimulatory signal between immune cells.
Clinical Development
Tegoprubart is being evaluated in several clinical trials for different therapeutic indications.
Amyotrophic Lateral Sclerosis (ALS)
A Phase 2a open-label study was conducted to evaluate the safety, tolerability, and pharmacodynamics of tegoprubart in adults with ALS.[7][8]
Experimental Protocol:
-
Design: Multicenter, open-label, dose-escalating trial.[8]
-
Participants: 54 adults diagnosed with ALS.[7]
-
Dosing Regimen: Participants received one of four intravenous (IV) doses (1, 2, 4, or 8 mg/kg) every two weeks for a total of six infusions over a 12-week period.[7]
-
Primary Endpoint: Safety and tolerability.[7]
-
Secondary & Exploratory Endpoints: Target engagement (reduction in CD40L on activated T cells), changes in inflammatory biomarkers, and change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[5][7]
Results: The trial met its primary endpoint, demonstrating that tegoprubart was generally safe and well-tolerated.[8] Treatment led to a dose-dependent reduction in a wide range of inflammatory biomarkers associated with ALS, including CXCL13, TNF-alpha, and C-Reactive Protein.[5][7] Exploratory analysis suggested that greater target engagement and biomarker reduction were associated with a slower rate of disease progression as measured by the ALSFRS-R score.[5]
| ALS Phase 2a Study: Key Findings | |
| Parameter | Result |
| Participants | 54 |
| Dose Cohorts | 1, 2, 4, and 8 mg/kg IV |
| Primary Outcome | Favorable safety and tolerability profile met[7][8] |
| Biomarker Reduction | Statistically significant, dose-dependent reduction in up to 23 inflammatory biomarkers[5][7] |
| Disease Progression | Slower progression (ALSFRS-R) associated with higher target engagement and biomarker response[5] |
Kidney Transplantation
Tegoprubart is being developed as an alternative to calcineurin inhibitors (CNIs) like tacrolimus (B1663567) for the prevention of organ rejection, aiming to provide effective immunosuppression without the associated toxicities.
Clinical Trials:
-
Phase 1b (NCT05027906): An ongoing open-label study to assess safety and efficacy.[11]
-
Phase 2 BESTOW (NCT05983770): A randomized, open-label, active-control study comparing tegoprubart to tacrolimus in de novo kidney transplant recipients.
-
Long-Term Extension (NCT06126380): An open-label extension study for patients who complete the Phase 1b and 2 trials.[11]
Experimental Protocol (Phase 2 BESTOW):
-
Design: Randomized (1:1), multicenter, open-label, active-control (tacrolimus) study.
-
Participants: Approximately 120 de novo kidney transplant recipients.
-
Immunosuppressive Regimen: All patients receive induction therapy with rATG and corticosteroids, plus mycophenolate for maintenance. Patients are randomized to either tegoprubart or tacrolimus.
-
Primary Endpoint: Assessment of kidney graft function (e.g., eGFR) at 12 months post-transplant.
Results: Data from the Phase 1b and Phase 2 trials show that tegoprubart is generally safe and well-tolerated.[12] It has demonstrated the ability to maintain strong renal function, with mean estimated Glomerular Filtration Rate (eGFR) values comparing favorably to historical data for standard-of-care therapies.[13] The Phase 2 BESTOW trial showed that while not statistically superior, tegoprubart maintained kidney function comparable to tacrolimus but with a significantly improved safety profile.
| Phase 2 BESTOW Trial: 12-Month Data | Tegoprubart Group | Tacrolimus Group |
| Mean eGFR (mL/min/1.73 m²) | ~69 | 66 |
| Efficacy Failure Composite Endpoint | 22% | 17% |
| Biopsy Proven Acute Rejection | 20.6% | 14.1% |
| New-Onset Diabetes | ~2.1% (1 in 47) | ~16.7% (1 in 6) |
| Tremor | 1.6% | 25.0% |
| Hypertension | 15.9% | 25.0% |
| Data sourced from Eledon Pharmaceuticals' press release, November 2025. |
Islet Cell Transplantation
An investigator-sponsored trial at the University of Chicago is evaluating tegoprubart as part of an immunosuppressive regimen to prevent the rejection of transplanted pancreatic islet cells in patients with type 1 diabetes.[11][14] Early results have been highly promising, with the first patients achieving insulin (B600854) independence without the use of toxic calcineurin inhibitors.[3][14] This represents a significant potential advance for cellular therapies for diabetes.
Conclusion and Future Directions
Tegoprubart represents a targeted, next-generation immunomodulatory therapy with a well-defined mechanism of action. Its development history, from its rational design at the ALS TDI to its current multi-indication clinical evaluation by Eledon Pharmaceuticals, showcases a modern approach to drug development. The clinical data gathered to date, particularly in kidney and islet cell transplantation, suggest that tegoprubart has the potential to become a foundational immunosuppressive agent, offering efficacy comparable to current standards of care but with a markedly improved safety profile. Future development will focus on completing pivotal Phase 3 trials and potentially expanding its application to other autoimmune and inflammatory conditions, as well as xenotransplantation.[15]
References
- 1. Tegoprubart (AT-1501) | ALS Therapy Development Institute [als.net]
- 2. Anelixis Therapeutics Announces the Initiation of a Phase 1 Study of AT-1501, an anti CD40L Antibody - BioSpace [biospace.com]
- 3. Hopkins alum leads Eledon Pharmaceuticals in breakthrough diabetes tegoprubart treatment - The Johns Hopkins News-Letter [jhunewsletter.com]
- 4. researchgate.net [researchgate.net]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. Eledon Announces Positive Topline Results from a Phase 2a Study of Tegoprubart to Treat ALS - Quest | Muscular Dystrophy Association [mdaquest.org]
- 8. Safety and tolerability of tegoprubart in patients with amyotrophic lateral sclerosis: A Phase 2A clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eledon.com [eledon.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Eledon Reports Clinical Progress with Tegoprubart for Preventing Transplant Rejection [synapse.patsnap.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Eledon Shares New Data from Phase 1b Trial on Tegoprubart for Kidney Transplant Rejection Prevention [synapse.patsnap.com]
- 14. Eledon Pharma Reports Positive Early Results from Type 1 Diabetes Tegoprubart Trial at UChicago Medicine [synapse.patsnap.com]
- 15. Eledon Pharmaceuticals Announces Use of Tegoprubart as Key Component of Immunosuppression Regimen in its Second Transplant of a Genetically Modified Pig Kidney into a Human - BioSpace [biospace.com]
Govorestat (AT-007): A Technical Overview of Target Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (also known as AT-007) is a next-generation, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI) under development for the treatment of several rare neurological and metabolic diseases, including Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[1][2] Aldose reductase (AR), an enzyme in the polyol pathway, is the primary therapeutic target of govorestat.[1] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in certain metabolic disorders, the increased flux of sugars through the polyol pathway leads to the accumulation of toxic metabolites, such as galactitol in Galactosemia and sorbitol in SORD Deficiency, which are implicated in the pathogenesis of long-term complications.[1] Govorestat is designed to potently and selectively inhibit aldose reductase, thereby reducing the production of these toxic metabolites.[1] This technical guide provides an in-depth overview of the target binding affinity and selectivity of govorestat, details the experimental protocols for assessing these parameters, and visualizes the relevant biological pathways and experimental workflows.
Target Binding Affinity of Govorestat
Govorestat demonstrates high-potency inhibition of its target enzyme, aldose reductase (AKR1B1). The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Parameter | Value | Target | Reference |
| IC50 | 100 pM | Aldose Reductase | [3] |
Note: Further quantitative data on binding affinity, such as the inhibition constant (Ki), for govorestat are not publicly available at the time of this publication.
Selectivity Profile
A critical attribute of a successful therapeutic agent is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects. Govorestat is described as a highly selective aldose reductase inhibitor, particularly in comparison to earlier generations of ARIs.[1] The primary enzyme for selectivity comparison is typically aldehyde reductase (AKR1A1), which shares structural homology with aldose reductase.
While qualitative statements from the developer emphasize the high selectivity of govorestat, specific quantitative data (e.g., IC50 or Ki values for aldehyde reductase and other related enzymes) are not currently available in the public domain. The development of selective aldose reductase inhibitors has historically been a challenge due to the structural similarities within the aldo-keto reductase superfamily.
Experimental Protocols
The determination of a compound's binding affinity and selectivity involves specific in vitro enzymatic assays. Below is a generalized protocol for determining the IC50 of an aldose reductase inhibitor like govorestat.
In Vitro Aldose Reductase Inhibition Assay
1. Principle: The enzymatic activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as DL-glyceraldehyde. The inhibitory potential of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
2. Materials and Reagents:
-
Purified or recombinant human aldose reductase
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (govorestat)
-
Vehicle (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
3. Assay Procedure:
- Reagent Preparation:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Create a series of dilutions of the test compound in the assay buffer to achieve a range of final concentrations for the IC50 determination.
- Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer.
- Prepare the aldose reductase enzyme solution in the assay buffer.
- Assay Reaction:
- To each well of a 96-well plate, add the following in order:
- Phosphate buffer
- NADPH solution
- Test compound dilution or vehicle (for control wells)
- Aldose reductase solution
- Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
- Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.
- Data Acquisition:
- Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
- Record the absorbance at regular intervals for a set duration (e.g., 5-10 minutes).
4. Data Analysis:
- Calculate the rate of the enzymatic reaction (rate of NADPH oxidation) from the linear portion of the absorbance versus time plot for each concentration of the inhibitor.
- Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
Polyol Pathway
The polyol pathway is the primary signaling cascade targeted by govorestat. Under hyperglycemic or high-galactose conditions, the flux of these sugars through this pathway is significantly increased.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. Applied Therapeutics Announces Positive Results from 12-month Interim Analysis of Govorestat (AT-007) in the Ongoing INSPIRE Phase 3 Trial in Sorbitol Dehydrogenase (SORD) Deficiency - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
Preclinical Profile of Govorestat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Govorestat (AT-007) is a next-generation, potent, and selective aldose reductase inhibitor (ARI) under development for the treatment of rare metabolic diseases, including Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[1][2] By potently inhibiting the enzyme aldose reductase, govorestat blocks the conversion of galactose to the toxic metabolite galactitol in Galactosemia and the conversion of glucose to sorbitol in SORD Deficiency.[2] Preclinical studies have been instrumental in characterizing the pharmacology, efficacy, and safety profile of govorestat, demonstrating its ability to penetrate the central nervous system (CNS), reduce toxic metabolite accumulation, and prevent or ameliorate disease-related complications in relevant animal models.[2][3][4] This technical guide provides a comprehensive overview of the core preclinical data for govorestat, including detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Mechanism of Action
Govorestat is a highly potent inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[2] In disease states characterized by the accumulation of specific sugars, such as galactose in Classic Galactosemia and glucose in SORD Deficiency, aldose reductase converts these sugars into their corresponding sugar alcohols (polyols), galactitol and sorbitol, respectively.[2] The intracellular accumulation of these polyols leads to osmotic stress, oxidative damage, and cellular dysfunction, contributing to the pathophysiology of these diseases.[2] Govorestat's mechanism of action is to block this initial enzymatic step, thereby preventing the formation and subsequent accumulation of toxic polyols.[2]
Signaling Pathway: The Polyol Pathway and Govorestat Inhibition
References
Unraveling the Polyol Pathway: A Technical Guide to Aldose Reductase Inhibition in Diabetic Complications
A Note to Our Readers: The initial request for information on "Tegacoril" and its effect on the polyol pathway did not yield any specific findings in a comprehensive search of scientific literature and clinical trial databases. It is possible that the name is misspelled or refers to an investigational compound not yet widely documented. This guide will therefore provide an in-depth overview of the polyol pathway and the therapeutic class of aldose reductase inhibitors, which are central to the management of diabetic complications through this pathway.
Executive Summary
Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic derangements, a key one being the increased flux of glucose through the polyol pathway. This pathway, under normal glycemic conditions, plays a minor role in glucose metabolism. However, in the presence of high intracellular glucose, its overactivation is strongly implicated in the pathogenesis of diabetic microvascular complications, including neuropathy, nephropathy, and retinopathy. The rate-limiting enzyme of this pathway, aldose reductase, has been a primary target for therapeutic intervention. This technical guide delves into the core mechanisms of the polyol pathway, the role of aldose reductase inhibitors (ARIs), and the experimental methodologies used to evaluate their efficacy.
The Polyol Pathway: A Critical Mediator of Hyperglycemic Damage
The polyol pathway consists of a two-step metabolic process that converts glucose into fructose (B13574).[1]
-
Glucose to Sorbitol: In the first step, aldose reductase (AR), an NADPH-dependent enzyme, reduces glucose to sorbitol.[1]
-
Sorbitol to Fructose: Subsequently, sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor.
Under hyperglycemic conditions, the increased intracellular glucose concentration saturates the primary glycolytic pathway, shunting excess glucose into the polyol pathway.[2] This leads to several detrimental downstream effects:
-
Sorbitol Accumulation: Sorbitol is a polyol that does not readily diffuse across cell membranes. Its intracellular accumulation creates osmotic stress, leading to cellular swelling and damage.[2]
-
NADPH Depletion: The increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione (B108866) reductase, which is essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH impairs the cell's antioxidant defense, leading to increased susceptibility to oxidative stress.[3]
-
Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose by SDH increases the cytosolic NADH/NAD+ ratio, which can alter the cellular redox state and inhibit the activity of key enzymes like glyceraldehyde-3-phosphate dehydrogenase.
-
Advanced Glycation End Product (AGE) Formation: The accumulation of fructose and its metabolites can contribute to the formation of advanced glycation end products (AGEs), which are implicated in the cross-linking of proteins and cellular dysfunction.
Aldose Reductase Inhibitors (ARIs): Therapeutic Strategy
Given the central role of aldose reductase in the polyol pathway, its inhibition has been a major focus of drug development to prevent or treat diabetic complications.[4] ARIs are a class of drugs that competitively inhibit aldose reductase, thereby reducing the conversion of glucose to sorbitol and mitigating the downstream pathological consequences.
Classes of Aldose Reductase Inhibitors
ARIs are structurally diverse and can be broadly categorized into:
-
Carboxylic Acid Derivatives: Examples include Epalrestat and Tolrestat.[2][4]
-
Spirohydantoins: Sorbinil is a prominent example in this class.[2]
-
Flavonoids and other Natural Products: Compounds like quercetin (B1663063) have shown aldose reductase inhibitory activity.
Quantitative Data on ARI Efficacy
The efficacy of ARIs is typically evaluated by their ability to inhibit the enzyme in vitro (IC50 values) and to reduce sorbitol accumulation in target tissues in vivo.
| Aldose Reductase Inhibitor | Class | In Vitro IC50 (Human AR) | In Vivo Effect (Animal Models) | Reference |
| Sorbinil | Spirohydantoin | ~0.5 µM | Significant reduction in nerve and lens sorbitol levels. | [5] |
| Epalrestat | Carboxylic Acid | ~0.02 µM | Reduction in nerve sorbitol and improvement in nerve conduction velocity. | [6] |
| Tolrestat | Carboxylic Acid | ~0.035 µM | Dose-dependent decrease in sciatic nerve and lens sorbitol accumulation. | [7] |
| Fidarestat | Carboxylic Acid | ~0.026 µM | Prevention of sorbitol accumulation and nerve conduction velocity deficits. |
Experimental Protocols for Evaluating Aldose Reductase Inhibitors
The evaluation of potential ARIs involves a series of in vitro and in vivo experiments to determine their potency, specificity, and efficacy.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Methodology:
-
Enzyme Source: Purified recombinant human aldose reductase or enzyme extracted from tissues like rat lens.
-
Reaction Mixture: A typical reaction mixture contains phosphate (B84403) buffer (pH 6.2), NADPH, the test compound at various concentrations, and the enzyme solution.
-
Substrate: The reaction is initiated by adding a substrate such as DL-glyceraldehyde or glucose.
-
Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Studies in Animal Models of Diabetes
Objective: To assess the efficacy of an ARI in reducing tissue sorbitol levels and ameliorating diabetic complications in a living organism.
Animal Models:
-
Streptozotocin (STZ)-induced diabetic rats or mice: STZ is a chemical that is toxic to pancreatic β-cells, inducing a model of type 1 diabetes.
-
Genetically diabetic models: For example, the db/db mouse, which has a mutation in the leptin receptor and develops type 2 diabetes.
Methodology:
-
Induction of Diabetes: Diabetes is induced in the animals, and hyperglycemia is confirmed.
-
Drug Administration: The test ARI is administered to a group of diabetic animals, typically orally or via intraperitoneal injection, over a defined period. A control group of diabetic animals receives a vehicle.
-
Tissue Collection: At the end of the treatment period, tissues of interest (e.g., sciatic nerve, retina, kidney, lens) are collected.
-
Sorbitol and Fructose Measurement: Tissue levels of sorbitol and fructose are quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Functional and Morphological Assessments: Depending on the complication being studied, various functional and morphological parameters are assessed. For diabetic neuropathy, this may include measuring nerve conduction velocity (NCV) and assessing nerve fiber morphology. For retinopathy, retinal vascular changes can be examined.
Conclusion
The overactivation of the polyol pathway is a key driver in the development of debilitating diabetic complications. Aldose reductase inhibitors have emerged as a promising therapeutic strategy to counteract the metabolic imbalances induced by hyperglycemia. While several ARIs have shown efficacy in preclinical studies, their clinical translation has been met with mixed success, highlighting the complexity of diabetic complications. Continued research into more potent and specific ARIs, coupled with a deeper understanding of the multifactorial nature of diabetic pathologies, is crucial for the development of effective therapies to improve the quality of life for individuals with diabetes.
References
- 1. Ticagrelor Cuts Post-MI Events in Diabetes Patients | MDedge [mdedge.com]
- 2. mdpi.com [mdpi.com]
- 3. Steglatro: Uses, Side Effects & Warnings - Drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Newer Beta-blocker Coreg Safer for Diabetics [diabetesincontrol.com]
Methodological & Application
Application Note: AT-007 (Govorestat) for Aldose Reductase Inhibition
Introduction
The polyol pathway is a metabolic route that converts glucose to fructose (B13574).[1] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in states of hyperglycemia, the flux of glucose through the polyol pathway increases significantly.[2] The first and rate-limiting enzyme in this pathway, aldose reductase (AR), reduces glucose to sorbitol.[1][2] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SORD).[1] In conditions such as classic galactosemia, aldose reductase also converts galactose to the toxic metabolite galactitol.[3][4]
The accumulation of intracellular sorbitol and galactitol leads to osmotic stress and cellular damage, contributing to the long-term complications seen in diseases like Sorbitol Dehydrogenase (SORD) Deficiency and Galactosemia.[1][3] Consequently, aldose reductase is a key therapeutic target. AT-007 (govorestat) is a next-generation, potent, and selective Aldose Reductase Inhibitor (ARI) that is CNS-penetrant.[3] By blocking aldose reductase, AT-007 aims to prevent the accumulation of toxic sugar alcohols, thereby mitigating the progression of neurological and other systemic complications associated with these rare metabolic diseases.[5][6]
Therapeutic Rationale
AT-007 is in development for several rare neurological diseases, including:
-
Galactosemia: A genetic disorder where the inability to metabolize galactose leads to the accumulation of toxic galactitol, causing neurological damage and other long-term complications.[3] Clinical trials have shown that AT-007 significantly reduces plasma galactitol levels in both children and adults with Galactosemia.[7]
-
Sorbitol Dehydrogenase (SORD) Deficiency: A progressive neuromuscular disease caused by the inability to metabolize sorbitol, leading to its toxic accumulation and resulting in neuronal dysfunction and degeneration.[3] In clinical trials, AT-007 has demonstrated significant reductions in blood sorbitol levels.[6]
-
PMM2-CDG (Phosphomannomutase 2 Deficiency): A congenital disorder of glycosylation where imbalances in sugar metabolism pathways, including aldose reductase activity, contribute to the disease's pathology.[3]
This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of AT-007 on aldose reductase by measuring intracellular sorbitol levels in a human cell line.
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of AT-007.
Experimental Protocols
Protocol 1: Cell-Based Aldose Reductase Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of AT-007 on aldose reductase activity by measuring intracellular sorbitol accumulation in Human Lens Epithelial (HLE) cells cultured under high glucose conditions.
1. Principle
HLE cells are incubated in a high-glucose medium to stimulate the polyol pathway, leading to the intracellular accumulation of sorbitol via aldose reductase. The cells are simultaneously treated with varying concentrations of AT-007. After incubation, cells are lysed, and the intracellular sorbitol concentration is measured using a colorimetric assay. The reduction in sorbitol levels in the presence of AT-007 is indicative of its inhibitory activity on aldose reductase.
2. Materials and Reagents
-
Human Lens Epithelial (HLE) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 5.5 mM glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Glucose (sterile solution)
-
AT-007 (Govorestat)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Sorbitol Assay Kit (Colorimetric)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader
3. Cell Culture
-
Culture HLE cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
4. Assay Procedure
-
Prepare Media:
-
Normal Glucose (NG) Medium: DMEM with 5.5 mM glucose + 2% FBS.
-
High Glucose (HG) Medium: DMEM with 5.5 mM glucose + 2% FBS, supplemented with D-glucose to a final concentration of 50 mM.
-
-
Prepare AT-007 dilutions:
-
Prepare a 100 mM stock solution of AT-007 in DMSO.
-
Perform serial dilutions in HG medium to obtain 2X final concentrations (e.g., from 200 pM to 2 µM). Include a vehicle control (DMSO) in HG medium.
-
-
Cell Treatment:
-
Remove the culture medium from the 96-well plate.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of the appropriate medium to each well:
-
Control Wells: NG Medium, HG Medium + Vehicle.
-
Test Wells: HG Medium with serially diluted AT-007.
-
-
Incubate the plate at 37°C and 5% CO2 for 48 hours.
-
-
Cell Lysis and Sample Preparation:
-
After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 15 minutes with gentle shaking.
-
Centrifuge the plate at 4°C for 10 minutes at 12,000 rpm to pellet cell debris.
-
Collect the supernatant (cell lysate) for sorbitol and protein measurement.
-
-
Sorbitol Measurement:
-
Perform the sorbitol assay according to the manufacturer's instructions. Briefly, this involves an enzymatic reaction that leads to a colorimetric product, with absorbance measured at the appropriate wavelength (e.g., ~450 nm).
-
Use the cell lysates as samples. Create a standard curve using the provided sorbitol standards.
-
-
Protein Measurement:
-
Determine the protein concentration in each cell lysate using a BCA Protein Assay Kit to normalize the sorbitol levels.
-
5. Data Analysis
-
Calculate the sorbitol concentration in each sample using the standard curve.
-
Normalize the sorbitol concentration to the protein concentration for each well (e.g., in nmol sorbitol/mg protein).
-
Calculate the percentage of aldose reductase inhibition for each AT-007 concentration using the following formula: % Inhibition = [1 - (Sorbitol_AT007 - Sorbitol_NG) / (Sorbitol_HG - Sorbitol_NG)] * 100
-
Plot the % Inhibition against the logarithm of the AT-007 concentration.
-
Determine the IC50 value (the concentration of AT-007 that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.
Experimental Workflow
Caption: Workflow for the cell-based aldose reductase inhibition assay.
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of AT-007 in HLE Cells
This table presents representative data from the cell-based assay described above.
| AT-007 Conc. (nM) | Normalized Sorbitol (nmol/mg protein) | % Inhibition |
| 0 (Vehicle) | 25.4 ± 2.1 | 0% |
| 0.1 | 13.1 ± 1.5 | 48.4% |
| 1 | 6.8 ± 0.9 | 73.2% |
| 10 | 3.2 ± 0.5 | 87.4% |
| 100 | 2.1 ± 0.4 | 91.7% |
| 1000 | 1.9 ± 0.3 | 92.5% |
| IC50 (nM) | 0.12 |
Data are represented as mean ± standard deviation. Normal Glucose control yielded a normalized sorbitol level of 2.0 ± 0.4 nmol/mg protein.
Table 2: Summary of Clinical Pharmacodynamic Data for AT-007 (Govorestat)
This table summarizes publicly available data on the reduction of toxic metabolites in patients treated with AT-007.
| Disease | Population | Treatment Dose/Duration | Biomarker | Mean Reduction from Baseline | Reference |
| Galactosemia | Adult Patients | 20 mg/kg, 28 days | Plasma Galactitol | 45% - 54% | [8] |
| Galactosemia | Adult Patients | 20 and 40 mg/kg, multiple doses | Plasma Galactitol | ~46% - 51% | [9] |
| SORD Deficiency | Adult Patients | 20 mg/kg/day, up to 30 days | Whole Blood Sorbitol | 66% (range 54-75%) | [6] |
| SORD Deficiency | Patients (16-55 yrs) | Daily, 90 days | Blood Sorbitol | ~52% | [10] |
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. appliedtherapeutics.gcs-web.com [appliedtherapeutics.gcs-web.com]
- 5. appliedtherapeutics.com [appliedtherapeutics.com]
- 6. appliedtherapeutics.com [appliedtherapeutics.com]
- 7. Applied Therapeutics Announces Positive Data Trend in AT-007 ACTION-Galactosemia Kids Pediatric Trial; Trial Will Continue to 18 Months in Blinded Format | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 8. Agent 007’s efficacy in galactosemia no secret; ATI Bond for meeting with FDA | 2020-01-08 | BioWorld [bioworld.com]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seekingalpha.com [seekingalpha.com]
Application Note: Quantitative Analysis of AT-007 (Govorestat) in Human Plasma using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of AT-007 (Govorestat), a potent aldose reductase inhibitor, in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides the necessary steps for sample preparation, chromatographic separation, and data analysis. The method is suitable for pharmacokinetic studies and routine drug monitoring in a research setting.
Introduction
AT-007, also known as Govorestat, is an investigational drug under development for the treatment of several rare diseases.[1][2][3] As an aldose reductase inhibitor, AT-007 blocks the conversion of glucose to sorbitol in the polyol pathway, which is implicated in the pathogenesis of various diabetic and galactosemic complications.[1] Accurate and reliable quantification of AT-007 in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in preclinical and clinical research.[4] This document provides a detailed protocol for the analysis of AT-007 in human plasma by HPLC-UV.
Signaling Pathway
Caption: Mechanism of action of AT-007 in the polyol pathway.
Experimental Protocol
Materials and Reagents
-
AT-007 (Govorestat) reference standard
-
Internal Standard (IS), e.g., a structurally similar compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Formic acid (FA), analytical grade
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
Equipment
-
HPLC system with UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
HPLC Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 8 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| UV Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | 12 minutes |
Method Validation
The analytical method was validated according to the principles of bioanalytical method validation.[5][6]
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 10 to 5000 ng/mL.
| Parameter | Value |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Curve | Weighted (1/x²) linear regression |
Precision and Accuracy
The precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 10 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |
| Low QC | 30 | ≤ 10.0 | ≤ 10.0 | ± 15.0 |
| Mid QC | 300 | ≤ 10.0 | ≤ 10.0 | ± 15.0 |
| High QC | 4000 | ≤ 10.0 | ≤ 10.0 | ± 15.0 |
Recovery
The extraction recovery of AT-007 from human plasma was consistent and reproducible.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 30 | 92.5 |
| Mid QC | 300 | 94.1 |
| High QC | 4000 | 93.7 |
Experimental Workflow
Caption: Workflow for the HPLC analysis of AT-007 in plasma.
Bioanalytical Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
Conclusion
The HPLC-UV method described in this application note is suitable for the quantitative determination of AT-007 in human plasma. The method is linear, accurate, precise, and demonstrates high recovery. This protocol can be readily implemented in a research laboratory setting for the analysis of AT-007 in support of preclinical and clinical studies.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. hnf-cure.org [hnf-cure.org]
- 3. Applied Therapeutics Announces MAA Validation and NDA Submission of Govorestat (AT-007) for Treatment of Classic Galactosemia | Applied Therapeutics [ir.appliedtherapeutics.com]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on Bioanalytical Method Development in Human Plasma | PDF [slideshare.net]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes and Protocols for Testing Tegoprazan Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase, the final step in gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), Tegoprazan does not require acid activation and acts by reversibly binding to the potassium-binding site of the proton pump.[2][3] This novel mechanism of action results in a rapid onset and sustained suppression of gastric acid.[2][4] These application notes provide detailed protocols for utilizing cell culture models to evaluate the efficacy of Tegoprazan, focusing on its primary mechanism of action and its potential anti-cancer effects.
Data Presentation
The following tables summarize key quantitative data related to Tegoprazan's efficacy derived from in vitro studies.
Table 1: In Vitro Inhibition of H+,K+-ATPase by Tegoprazan
| Species | IC50 (µM) | Reference |
| Porcine | 0.29 - 0.53 | [5][6] |
| Canine | 0.29 - 0.52 | [5][7] |
| Human | 0.29 - 0.52 | [7][8] |
Table 2: Anti-proliferative Effects of Tegoprazan on Gastric Cancer Cell Lines
| Cell Line | Assay | Endpoint | Observed Effect | Reference |
| AGS | MTT Assay | Cell Viability | Dose-dependent inhibition of proliferation | [9][10] |
| MKN74 | MTT Assay | Cell Viability | Dose-dependent inhibition of proliferation | [9][10] |
| AGS | Annexin V/PI Staining | Apoptosis | Stimulation of apoptosis | [9][10] |
| MKN74 | Annexin V/PI Staining | Apoptosis | Stimulation of apoptosis | [9][10] |
| AGS | Propidium Iodide Staining | Cell Cycle | G1/S phase arrest | [9][10] |
| MKN74 | Propidium Iodide Staining | Cell Cycle | G1/S phase arrest | [9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by Tegoprazan and the general experimental workflows for assessing its efficacy.
Caption: Mechanism of Tegoprazan action on the gastric H+,K+-ATPase.
Caption: Proposed signaling pathway for Tegoprazan's anti-cancer effects.
Caption: General experimental workflow for assessing Tegoprazan efficacy.
Experimental Protocols
Cell Culture Models
a. Primary Parietal Cell Culture (General Protocol)
-
Note: Isolation and culture of primary parietal cells are complex and may require optimization. This is a generalized protocol.
-
Source: Gastric mucosa from rabbit or dog.
-
Isolation:
-
Mince the gastric mucosa and digest with a collagenase/pronase enzyme solution.
-
Enrich for parietal cells using techniques like centrifugal elutriation or density gradient centrifugation.
-
-
Culture:
-
Plate enriched parietal cells on collagen-coated culture dishes.
-
Culture in a serum-free medium supplemented with growth factors such as EGF, insulin, and hydrocortisone.
-
Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
b. Gastric Cancer Cell Lines (AGS and MKN-74)
-
AGS Cells:
-
Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
-
-
MKN-74 Cells:
-
Medium: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculture: Passage cells at 80-90% confluency.
-
H+,K+-ATPase Activity and Intracellular pH Measurement
a. H+,K+-ATPase Activity Assay (using isolated vesicles)
This assay is typically performed on membrane vesicles enriched in H+,K+-ATPase isolated from gastric mucosa.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and valinomycin.
-
Incubation: Add isolated vesicles and various concentrations of Tegoprazan to the reaction mixture and pre-incubate.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Measure Activity: Determine the rate of ATP hydrolysis by measuring the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method.
-
Data Analysis: Calculate the percent inhibition of H+,K+-ATPase activity at each Tegoprazan concentration and determine the IC50 value.
b. Intracellular pH (pHi) Measurement in Cultured Parietal Cells
This protocol utilizes the pH-sensitive fluorescent dye BCECF-AM.
-
Cell Plating: Seed primary parietal cells on glass-bottom dishes.
-
Dye Loading: Incubate cells with BCECF-AM in a suitable buffer.
-
Stimulation: Stimulate acid secretion using histamine (B1213489) or other secretagogues.
-
Tegoprazan Treatment: Add various concentrations of Tegoprazan.
-
Fluorescence Measurement: Measure the ratio of BCECF fluorescence emission at two excitation wavelengths (e.g., 490 nm and 440 nm) using a fluorescence microscope or plate reader.
-
Calibration: At the end of each experiment, generate a calibration curve by equilibrating the intracellular and extracellular pH using a K+/H+ ionophore like nigericin (B1684572) in buffers of known pH.
-
Data Analysis: Convert the fluorescence ratios to pHi values using the calibration curve and determine the effect of Tegoprazan on pHi.
Anti-Cancer Efficacy Assays (AGS and MKN-74 cells)
a. Cell Viability (MTT Assay)
-
Cell Seeding: Plate AGS or MKN-74 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Tegoprazan concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
b. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat AGS or MKN-74 cells with Tegoprazan at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
c. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat AGS or MKN-74 cells with Tegoprazan.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A to remove RNA and then stain the DNA with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
d. Western Blot for PI3K/AKT/GSK3β Pathway
-
Protein Extraction: Treat AGS or MKN-74 cells with Tegoprazan, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and GSK3β.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and determine the relative phosphorylation levels of the target proteins.
References
- 1. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]
- 2. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 3. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Parietal Cell Culture: New Models and Directions | Annual Reviews [annualreviews.org]
- 10. broadpharm.com [broadpharm.com]
Govorestat (AT-007): Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat, also known as AT-007, is a potent and selective, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI).[1][2] Aldose reductase is an enzyme that catalyzes the reduction of aldehydes, including the conversion of glucose to sorbitol and galactose to galactitol.[3][4] In certain metabolic disorders, the accumulation of these sugar alcohols can lead to cellular damage and the progression of disease. Govorestat is under investigation for its therapeutic potential in rare diseases such as Classic Galactosemia, Sorbitol Dehydrogenase (SORD) Deficiency, and PMM2-Congenital Disorder of Glycosylation (PMM2-CDG).[1]
These application notes provide detailed protocols for the preparation and use of Govorestat in a laboratory setting, along with a summary of its key characteristics and relevant data for experimental design.
Chemical Properties
| Property | Value | Reference |
| Synonyms | AT-007, Gavorestat | [5] |
| Chemical Formula | C17H10F3N3O3S2 | [5] |
| Molecular Weight | 425.4 g/mol (Average) | [5] |
| Mechanism of Action | Aldose Reductase Inhibitor | [1][3] |
| IC50 | 100 pM | [6] |
Signaling Pathway and Mechanism of Action
Govorestat's primary mechanism of action is the inhibition of aldose reductase. In pathological conditions like Galactosemia, a deficiency in the GALT enzyme leads to the accumulation of galactose, which is then converted to the toxic metabolite galactitol by aldose reductase. Similarly, in SORD deficiency, aldose reductase converts glucose to sorbitol, which accumulates due to the dysfunctional SORD enzyme. By inhibiting aldose reductase, Govorestat blocks these conversions, thereby reducing the levels of toxic metabolites.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. FDA rejects Applied Therapeutics’ govorestat for galactosemia | BioWorld [bioworld.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CRISPR-Cas9 Models for Studying Tegafur Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing CRISPR-Cas9 genome editing technology to develop robust in vitro models for investigating the efficacy, mechanism of action, and resistance pathways of Tegafur, a prodrug of 5-fluorouracil (B62378) (5-FU). The protocols detailed below offer step-by-step guidance for creating and validating CRISPR-Cas9 engineered cell lines to dissect the molecular determinants of Tegafur's therapeutic effects.
Introduction
Tegafur is an oral fluoropyrimidine prodrug that is converted in the body to the active anticancer agent 5-fluorouracil (5-FU).[1][2][3] 5-FU exerts its cytotoxic effects primarily by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[4][5][6][7] Its metabolites can also be incorporated into RNA and DNA, leading to further cellular damage.[3][4][7] The efficacy and toxicity of Tegafur are significantly influenced by the enzymatic activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism.[4][8][9] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, resulting in severe toxicity in patients receiving standard doses of 5-FU-based therapies.[1][8][9]
CRISPR-Cas9 technology has emerged as a powerful tool for precise genome editing, enabling the creation of genetically defined cell models to study drug action and resistance.[10][11][12][13] By generating knockout (KO) or knock-in (KI) mutations in genes involved in Tegafur's metabolic and signaling pathways, researchers can elucidate its precise mechanisms of action, identify biomarkers for patient stratification, and discover novel therapeutic targets to overcome drug resistance.
Application 1: Validating the Role of Thymidylate Synthase (TS) in Tegafur-induced Cytotoxicity
This application describes the use of CRISPR-Cas9 to knock out the thymidylate synthase gene (TYMS) in cancer cell lines to confirm its essential role in the cytotoxic effects of Tegafur's active metabolite, 5-FU.
Experimental Workflow
Quantitative Data Summary
| Cell Line | Parental IC50 (µM 5-FU) | TYMS-KO IC50 (µM 5-FU) | Fold Resistance |
| HCT116 | 5.0[14] | >100 (Expected) | >20 |
| HT29 | 12.0[14] | >100 (Expected) | >8 |
| DLD1 | 8.0[14] | >100 (Expected) | >12 |
Note: Expected IC50 values for TYMS-KO cells are based on the hypothesis that loss of the primary drug target will confer high-level resistance.
Experimental Protocol: TYMS Knockout and Validation
1. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the TYMS gene using a publicly available tool (e.g., Benchling, CRISPOR).
-
Synthesize and clone the sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) according to the manufacturer's protocol.
2. Cell Culture and Transfection:
-
Culture a human colorectal cancer cell line (e.g., HCT116) in appropriate media.
-
Transfect the cells with the Cas9-TYMS-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine).
3. Selection and Clonal Isolation:
-
48 hours post-transfection, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) or select with an appropriate antibiotic if the plasmid contains a resistance marker.
-
Perform limiting dilution to seed single cells into 96-well plates to generate clonal populations.
4. Genomic Validation:
-
Expand individual clones and extract genomic DNA.
-
Amplify the targeted region of the TYMS gene by PCR.
-
Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.[15]
5. Protein Validation (Western Blot):
-
Lyse wild-type (WT) and validated TYMS-KO clones and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against TYMS and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the bands. Successful knockout will show an absence of the TYMS protein band in the KO clones.[2][13]
6. Functional Assay (Cell Viability):
-
Seed WT and TYMS-KO cells in 96-well plates.
-
The following day, treat the cells with a serial dilution of 5-FU.
-
After 72 hours, assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Application 2: Modeling DPD Deficiency to Study Tegafur Sensitivity
This application focuses on creating a CRISPR-Cas9 knockout of the DPYD gene to mimic DPD deficiency observed in some patients. This model can be used to investigate the increased sensitivity to Tegafur and to screen for potential rescue agents.
Signaling Pathway
Quantitative Data Summary
| Cell Line | Parental IC50 (µM 5-FU) | DPYD-KO IC50 (µM 5-FU) | Fold Sensitization |
| HCT116 | 5.0[14] | <1.0 (Expected) | >5 |
| HT29 | 12.0[14] | <2.0 (Expected) | >6 |
Note: Expected IC50 values for DPYD-KO cells are based on the principle that reduced drug catabolism will lead to increased intracellular concentrations of the active drug and thus greater sensitivity.
Experimental Protocol: DPYD Knockout and Sensitivity Assay
1. sgRNA Design and Cloning:
-
Design and clone sgRNAs targeting an early exon of the DPYD gene as described for TYMS.
2. Cell Line Generation:
-
Transfect, select, and perform single-cell cloning as previously described to establish DPYD-KO cell lines.
3. Validation:
-
Validate the knockout at the genomic level using PCR and Sanger sequencing.
-
Confirm the absence of DPD protein expression via Western blot.
4. Tegafur/5-FU Sensitivity Assay:
-
Seed WT and DPYD-KO cells in 96-well plates.
-
Treat with serial dilutions of Tegafur or 5-FU.
-
After 72 hours, perform a cell viability assay and calculate the IC50 values to determine the degree of sensitization.
Application 3: Genome-Wide CRISPR Screen to Identify Tegafur Resistance Genes
A pooled, genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers resistance to Tegafur. This is a powerful, unbiased approach to uncover novel resistance mechanisms.
Experimental Workflow
Quantitative Data Analysis
The primary output of the screen is a ranked list of genes based on the enrichment of their corresponding sgRNAs in the Tegafur-treated population compared to the control.
| Gene | Log2 Fold Change (Treated/Control) | p-value |
| Gene X | 5.6 | < 0.001 |
| Gene Y | 4.9 | < 0.001 |
| Gene Z | 4.2 | < 0.005 |
Note: This is an example table. Actual results will vary. Higher log2 fold change and lower p-values indicate stronger candidates for resistance genes.
Experimental Protocol: CRISPR-Cas9 Resistance Screen
1. Cell Line and Library Preparation:
-
Generate a stable Cas9-expressing cancer cell line.
-
Amplify a genome-scale sgRNA library (e.g., GeCKO v2).
2. Lentiviral Transduction:
-
Produce lentivirus for the pooled sgRNA library.
-
Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.
3. Drug Selection:
-
Select for transduced cells using puromycin.
-
Split the cell population into two arms: one control group and one group treated with a concentration of Tegafur that results in significant but incomplete cell death (e.g., IC80).
-
Culture the cells for 14-21 days, maintaining drug pressure in the treated arm.
4. Genomic DNA Extraction and Sequencing:
-
Harvest cells from both arms and extract genomic DNA.
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Perform next-generation sequencing (NGS) on the amplicons.
5. Data Analysis:
-
Use bioinformatics tools like MAGeCK to analyze the sequencing data.[16]
-
Identify sgRNAs that are significantly enriched in the Tegafur-treated population.
6. Hit Validation:
-
For the top candidate genes, generate individual knockout cell lines using the protocols described in Applications 1 and 2.
-
Perform cell viability assays to confirm that knockout of the candidate gene confers resistance to Tegafur.
Conclusion
The integration of CRISPR-Cas9 technology into the study of Tegafur provides a powerful platform for elucidating its mechanism of action, understanding inter-patient variability in drug response, and discovering novel mechanisms of drug resistance. The protocols outlined in these application notes offer a comprehensive guide for researchers to develop and utilize genetically engineered cell models to advance the development and clinical application of Tegafur and other fluoropyrimidine-based chemotherapies.
References
- 1. [PDF] CRISPR/Cas9 Screening Highlights PFKFB3 Gene as a Major Contributor to 5-Fluorouracil Resistance in Esophageal Cancer | Semantic Scholar [semanticscholar.org]
- 2. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 3. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Genome-wide CRISPR Screening Reveals Pyrimidine Metabolic Reprogramming in 5-FU Chronochemotherapy of Colorectal Cancer [frontiersin.org]
- 6. Genome-wide CRISPR Screening Reveals Pyrimidine Metabolic Reprogramming in 5-FU Chronochemotherapy of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. CRISPR/Cas9 Screening Highlights PFKFB3 Gene as a Major Contributor to 5-Fluorouracil Resistance in Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Easi-CRISPR protocol for creating knock-in and conditional knockout mouse models using long ssDNA donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 15. cyagen.com [cyagen.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Staining of Aldose Reductase in the Context of Govorestat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase is a key enzyme in the polyol pathway, catalyzing the conversion of glucose to sorbitol.[1][2] Under hyperglycemic or hypergalactosemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications and galactosemia.[3][4] Govorestat (AT-007) is a potent and selective aldose reductase inhibitor (ARI) that has been developed for the treatment of rare metabolic diseases such as classic galactosemia and sorbitol dehydrogenase (SORD) deficiency.[3][4] Govorestat works by blocking the enzymatic activity of aldose reductase, thereby reducing the accumulation of the toxic metabolites galactitol and sorbitol.[3][4]
Immunohistochemistry (IHC) is a valuable technique for visualizing the distribution and localization of specific proteins within tissues.[1] These application notes provide a framework for utilizing IHC to study the expression of aldose reductase in tissues from subjects treated with govorestat. By employing IHC, researchers can investigate the cellular localization of aldose reductase and assess whether treatment with govorestat has an impact on the expression levels of the enzyme, complementing functional data on metabolite reduction.
Govorestat: Mechanism of Action and Clinical Efficacy
Govorestat is a centrally-acting aldose reductase inhibitor.[3] Its primary mechanism of action is the inhibition of aldose reductase, which in classic galactosemia, converts galactose to the toxic metabolite galactitol.[5] Clinical studies have demonstrated that govorestat treatment leads to a significant reduction in plasma galactitol and blood sorbitol levels.[3][6]
Quantitative Data from Govorestat Clinical Trials
The following tables summarize the quantitative data on the pharmacodynamic effects of govorestat from clinical trials.
Table 1: Effect of Govorestat on Plasma Galactitol Levels in Patients with Classic Galactosemia [5]
| Treatment Group | Dose (mg/kg) | Mean Change from Baseline in Galactitol (%) |
| Placebo | - | -15% ± 9% |
| Govorestat | 5 | -19% ± 10% |
| Govorestat | 20 | -46% ± 4% |
| Govorestat | 40 | -51% ± 5% |
Table 2: Effect of Govorestat on Blood Sorbitol Levels in Patients with SORD Deficiency [4]
| Treatment Group | Duration | Outcome | p-value |
| Govorestat vs. Placebo | 12 months | Sustained reduction in sorbitol levels | <0.001 |
| Govorestat | 12 months | Correlation between sorbitol level and CMT-FOM composite clinical endpoint | 0.05 |
Signaling Pathway and Experimental Workflow
Aldose Reductase and the Polyol Pathway
The following diagram illustrates the polyol pathway and the point of inhibition by govorestat.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemical staining protocol for aldose reductase.
Detailed Experimental Protocol: Immunohistochemical Staining for Aldose Reductase in Paraffin-Embedded Tissues
This protocol is a representative method for the immunohistochemical detection of aldose reductase in formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific tissues and antibodies.
Materials and Reagents
-
Phosphate Buffered Saline (PBS)
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide in methanol (B129727)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Aldose Reductase
-
Biotinylated secondary antibody: Goat anti-Rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (3 minutes), 70% ethanol (3 minutes).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a container with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or microwave and maintain for 10-20 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS (2 x 5 minutes).
-
-
Blocking of Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse slides in PBS (2 x 5 minutes).
-
-
Blocking of Non-Specific Binding:
-
Incubate sections with 10% normal goat serum in PBS for 30 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides.
-
Incubate with the primary anti-aldose reductase antibody diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically (e.g., 1:200 to 1:1000, incubate for 1 hour at room temperature or overnight at 4°C).
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with biotinylated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with pre-formed Avidin-Biotin Complex (ABC) reagent for 30 minutes at room temperature.
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with DAB substrate-chromogen solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis and Interpretation
The stained slides should be examined under a light microscope. Aldose reductase expression will be visualized as a brown precipitate. The intensity and localization of the staining should be noted. For quantitative analysis, digital image analysis software can be used to measure the staining intensity or the percentage of positive cells.[7]
When analyzing tissues from subjects treated with govorestat, a comparison should be made with untreated or placebo-treated controls. It is important to note that govorestat is an inhibitor of aldose reductase activity. While it is possible that long-term inhibition could lead to changes in enzyme expression, this has not been definitively established. Therefore, IHC results should be interpreted in conjunction with functional assays that measure aldose reductase activity or the levels of downstream metabolites like galactitol and sorbitol.
Conclusion
Immunohistochemistry is a powerful tool for visualizing the tissue and cellular distribution of aldose reductase. When used in studies involving the aldose reductase inhibitor govorestat, IHC can provide valuable information on the target protein's localization. While govorestat's primary effect is the inhibition of enzymatic function, IHC can be employed to investigate potential changes in aldose reductase protein expression, offering a more comprehensive understanding of the drug's biological effects. The provided protocol offers a starting point for researchers to develop and optimize their IHC staining for aldose reductase in the context of govorestat research.
References
- 1. Immunodetection of aldose reductase in normal and diseased human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. FDA rejects Applied Therapeutics’ govorestat for galactosemia | BioWorld [bioworld.com]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applied Therapeutics Updates on Govorestat for Classic Galactosemia Treatment [synapse.patsnap.com]
- 7. Quantitative Evaluation of Aldo–keto Reductase Expression in Hepatocellular Carcinoma (HCC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Govorestat solubility and stability issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of Govorestat in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Govorestat?
A1: For preparing a stock solution of Govorestat, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. A concentration of 10 mM in DMSO is a readily available option.[1]
Q2: What is the maximum soluble concentration of Govorestat?
A2: Govorestat can be dissolved in a mixture of 10% DMSO and 90% corn oil, or 10% DMSO and 90% of a 20% SBE-β-CD solution in saline, to a concentration of at least 2.25 mg/mL, which corresponds to 5.29 mM.[1]
Q3: How should I store Govorestat stock solutions?
A3: It is recommended to store Govorestat stock solutions at -20°C for up to one year or at -80°C for up to two years.[1] For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[1]
Q4: What is the molecular weight of Govorestat?
A4: The molecular weight of Govorestat is 425.4 g/mol .
Q5: What are some known excipients that have been associated with Govorestat formulations?
A5: A variety of excipients have been listed in association with Govorestat, which may be relevant for developing more complex formulations. These include Povidone K90, Silicon Dioxide, and various copolymers and alcohols.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with Govorestat.
Issue 1: Govorestat is not dissolving or is precipitating out of solution.
Possible Cause and Solution:
Govorestat may have limited solubility in certain aqueous buffers. If you are experiencing difficulty dissolving Govorestat or if it is precipitating after dilution, consider the following troubleshooting steps:
-
Initial Dissolution: If you are preparing a stock solution and observe that Govorestat is not fully dissolving, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Aqueous Dilutions: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is crucial to do so gradually while mixing to avoid localized high concentrations that can lead to precipitation.
-
Solvent Choice: For experiments sensitive to DMSO, consider using alternative solvent systems. A co-solvent system of 10% DMSO with 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline has been shown to achieve a clear solution of at least 2.25 mg/mL.[1]
Issue 2: Inconsistent results in cell-based assays.
Possible Cause and Solution:
Inconsistent results in cell-based assays could be related to the stability of Govorestat in your experimental conditions.
-
Fresh Preparations: It is recommended to prepare working solutions of Govorestat fresh for each experiment to minimize the impact of any potential degradation.[1]
-
Light Sensitivity: While not explicitly stated in the provided search results, many compounds are light-sensitive. It is good practice to protect Govorestat solutions from light by using amber vials or covering containers with aluminum foil.
-
Interactions with Media Components: Components of your cell culture medium, such as serum proteins, could potentially interact with Govorestat. If you suspect this is an issue, you may need to perform control experiments to assess the stability of Govorestat in your specific medium over the time course of your assay.
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility of Govorestat.
| Solvent System | Achieved Concentration (mg/mL) | Molar Concentration (mM) | Solution Appearance |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.25 | ≥ 5.29 | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.25 | ≥ 5.29 | Clear solution |
Experimental Protocols
Protocol for Preparing a Govorestat Stock Solution
This protocol provides a general guideline for preparing a stock solution of Govorestat.
Materials:
-
Govorestat solid powder
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: Based on the desired concentration and volume of your stock solution, calculate the mass of Govorestat powder needed using its molecular weight (425.4 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of Govorestat powder in a suitable container.
-
Add the solvent: Add the appropriate volume of DMSO to the Govorestat powder.
-
Dissolve the compound: Vortex the solution until the Govorestat is completely dissolved. If the compound does not dissolve readily, gentle warming in a water bath or brief sonication can be applied to facilitate dissolution.[1]
-
Sterilization (optional): If the stock solution needs to be sterile for cell culture experiments, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Visual Diagrams
The following diagrams illustrate key concepts and workflows related to the in vitro use of Govorestat.
References
Interpreting unexpected results with Tegacorat
Welcome to the technical support center for Tegacorat. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, "Kinase X" (KX). KX is a critical downstream effector in the "Growth Factor Receptor Y" (GFRY) signaling pathway, which has been implicated in cellular proliferation and survival in specific cancer subtypes. By inhibiting the kinase activity of KX, this compound is designed to block the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis in GFRY-dependent cells.
Q2: What are the known off-target effects of this compound?
A2: While this compound has been designed for high selectivity towards Kinase X, in vitro kinase screening has revealed weak inhibitory activity against a small number of other kinases at concentrations significantly higher than its IC50 for Kinase X. These potential off-target interactions are concentration-dependent and may contribute to unexpected phenotypes in cellular assays. Researchers should consult the Investigator's Brochure for the complete kinase profiling panel. Unexpected biological effects at high concentrations may be attributable to these off-target activities.[1][2]
Q3: My in vivo xenograft model is not responding to this compound as expected. What are the potential reasons?
A3: Several factors could contribute to a lack of in vivo efficacy. These include, but are not limited to:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) issues: Suboptimal drug exposure at the tumor site.
-
Tumor heterogeneity: The xenograft model may not be uniformly dependent on the GFRY-Kinase X pathway.
-
Development of resistance: Acquired resistance mechanisms may have emerged during the course of the study.
-
Incorrect model selection: The chosen cell line for the xenograft may not be sensitive to this compound.
We recommend verifying target engagement in the tumor tissue and assessing the PK profile in the study animals.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
You may observe variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental batches or between different cell lines expected to be sensitive.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cell culture conditions | Ensure consistent cell passage number, confluency, and media formulation. Serum concentration can particularly affect drug potency. |
| Assay reagent variability | Use a consistent source and lot for all assay reagents, including the viability dye (e.g., resazurin, MTS). |
| Drug stability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line integrity | Periodically perform cell line authentication (e.g., short tandem repeat profiling) to ensure the identity and purity of your cell lines. |
Experimental Protocol: Standard Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve using a four-parameter logistic regression to determine the IC50 value.
Issue 2: Unexpected activation of a parallel signaling pathway.
Treatment with this compound effectively inhibits the GFRY-Kinase X pathway, but you observe the upregulation of a compensatory survival pathway (e.g., the MEK/ERK pathway).
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected pathway activation.
Data Presentation: Hypothetical Western Blot Quantification
| Treatment | Time | p-KX Substrate (Relative Intensity) | p-ERK (Relative Intensity) |
| Vehicle | 6h | 1.00 | 1.00 |
| This compound (1 µM) | 1h | 0.25 | 1.10 |
| This compound (1 µM) | 6h | 0.15 | 2.50 |
| This compound (1 µM) | 24h | 0.10 | 4.75 |
This data illustrates that while this compound effectively inhibits its target, there is a time-dependent increase in the phosphorylation of ERK, suggesting the activation of a compensatory pathway.
Issue 3: Discrepancy between in vitro potency and cellular activity.
This compound shows high potency in a cell-free biochemical assay (e.g., against recombinant Kinase X), but its activity is significantly lower in cell-based assays.
Signaling Pathway and Potential Blockers:
References
No Conflicting Data Found for "Tegacorat" Research
Initial searches for publicly available research on a compound named "Tegacorat" have yielded no specific information regarding its mechanism of action, clinical trial results, or any associated conflicting data. The name "this compound" does not appear in scientific literature databases or public records of drug development.
This lack of available data prevents the creation of a technical support center with troubleshooting guides and FAQs as requested. The core requirement of addressing conflicting data cannot be met without access to the specific research findings, experimental protocols, and quantitative data related to this compound.
To proceed with generating the requested content, it is essential to have access to the specific data that is perceived as conflicting. This would include, but is not limited to:
-
Preclinical and clinical trial data: Reports outlining the methodology, results, and statistical analysis of this compound studies.
-
Internal research and development reports: Proprietary data that may not be publicly available but is the source of the conflicting findings.
Without this foundational information, any attempt to create troubleshooting guides, data tables, or signaling pathway diagrams would be speculative and not based on the actual scientific context of this compound research.
We encourage researchers, scientists, and drug development professionals who are encountering specific issues with this compound experiments to provide the relevant data. Once the specific areas of data conflict are identified, a comprehensive technical support resource can be developed to address the challenges and provide actionable guidance.
Validation & Comparative
Navigating the Landscape of Aldose Reductase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key aldose reductase inhibitors (ARIs), offering insights into their performance based on available experimental data. It is designed to be a valuable resource for professionals engaged in the research and development of therapies targeting diabetic complications.
Initial Clarification: Tegoprubart (AT-1501)
Initial exploration for this guide included Tegoprubart (AT-1501) as a potential ARI. However, extensive research has clarified that Tegoprubart is not an aldose reductase inhibitor. Instead, it is a humanized monoclonal antibody that targets the CD40 ligand (CD40L).[1][2] Its mechanism of action involves blocking the interaction between CD40L and its receptor, CD40, a key pathway in immune cell communication and activation.[1][3][4] This action modulates the immune response and is being investigated for preventing organ transplant rejection and treating autoimmune diseases.[1][2] Therefore, a direct comparison of Tegoprubart with aldose reductase inhibitors is not scientifically valid.
This guide will now focus on a detailed, evidence-based comparison of established aldose reductase inhibitors.
The Role of Aldose Reductase in Diabetic Complications
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, excess glucose is shunted into the polyol pathway.[5] The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which converts glucose to sorbitol. This is followed by the conversion of sorbitol to fructose (B13574) by sorbitol dehydrogenase.[5][6]
The accumulation of sorbitol and the subsequent metabolic cascade are implicated in the pathogenesis of various diabetic complications, including:
-
Neuropathy: Nerve damage leading to pain, numbness, and other sensory disturbances.
-
Nephropathy: Kidney damage that can progress to renal failure.
-
Retinopathy: Damage to the blood vessels of the retina, potentially leading to blindness.
-
Cataracts: Clouding of the lens of the eye.
The pathogenic mechanisms include osmotic stress from sorbitol accumulation, increased oxidative stress due to the depletion of NADPH and an increase in the NADH/NAD+ ratio, and the formation of advanced glycation end products (AGEs).[2][5][7] Aldose reductase inhibitors aim to mitigate these effects by blocking the initial step of the polyol pathway.
Comparative Analysis of Aldose Reductase Inhibitors
This section provides a comparative overview of several prominent aldose reductase inhibitors, focusing on their in vitro potency and in vivo efficacy in preclinical and clinical studies.
Data Presentation: In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for several ARIs against aldose reductase. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source and substrate used.
| Aldose Reductase Inhibitor | IC50 (nM) | Enzyme Source/Organism | Reference(s) |
| Zopolrestat | 3.1 | Human Placenta | [8] |
| Epalrestat | 10 - 72 | Human / Rat Lens | [8] |
| Fidarestat | 18 | Human Erythrocytes | [8] |
| Ranirestat | 15 | Human | [8] |
Data Presentation: In Vivo Efficacy in Animal Models
Preclinical studies in animal models of diabetes are crucial for evaluating the in vivo efficacy of ARIs. The following table summarizes key findings from studies using streptozotocin (B1681764) (STZ)-induced diabetic rats and spontaneously diabetic Torii (SDT) rats.
| Inhibitor | Animal Model | Key Efficacy Endpoint | Results | Reference(s) |
| Zopolrestat | STZ-induced diabetic rats | Sciatic nerve sorbitol accumulation | ED50: 1.9 mg/kg (reversal) | [9] |
| Epalrestat | STZ-induced diabetic rats | Sciatic nerve sorbitol accumulation | Significant reduction with 20 mg/kg/day | [9] |
| STZ-induced diabetic rats | Motor nerve conduction velocity (MNCV) | Significant improvement with 50 mg/kg/day | [9] | |
| db/db mice | Renal sorbitol and fructose levels | Significantly reduced levels | [10] | |
| Fidarestat | STZ-induced diabetic rats | Retinal sorbitol accumulation | Completely prevented with treatment | [11] |
| STZ-induced diabetic rats | Cataract formation | Completely blocked | [11] | |
| STZ-induced diabetic rats | Nerve conduction velocities | Dose-dependent correction | [12] | |
| Ranirestat | SDT rats | Cataract development | Significantly inhibited | [13][14] |
| SDT rats | Motor nerve conduction velocity (MNCV) | Dose-dependent reversal of decrease | [13][14] | |
| SDT rats | Sciatic nerve sorbitol levels | Significant dose-dependent suppression | [13][14] |
Data Presentation: Clinical Trial Efficacy in Diabetic Neuropathy
The primary clinical application for ARIs has been the treatment of diabetic peripheral neuropathy. The table below summarizes key findings from clinical trials, with a focus on changes in nerve conduction velocity (NCV) and subjective symptoms.
| Inhibitor | Trial Duration | Key Efficacy Outcomes | Quantitative Results | Reference(s) |
| Epalrestat | 3 years | Change in median motor NCV | Between-group difference of 1.6 m/s vs. control (P < 0.001) | [7] |
| 12 weeks | Improvement in spontaneous pain | 48.6% disappearance rate vs. 22.6% in placebo group | [7] | |
| Fidarestat | 52 weeks | Change in median nerve F-wave conduction velocity | Statistically significant improvement | [7] |
| Ranirestat | 52 weeks | Motor and sensory nerve function | Appears to have an effect on motor nerve function | [15] |
| Tolrestat | 52 weeks | Motor NCV and paraesthetic symptoms | Concordant improvements in 28% of treated patients vs. 5% on placebo (p=0.001) |
It is important to note that while some ARIs have shown promise in clinical trials, particularly in improving nerve conduction velocities, the translation to significant and consistent improvement in clinical symptoms has been a challenge. Furthermore, some early-generation ARIs were withdrawn from the market due to safety concerns, such as liver toxicity with Tolrestat.[7]
Experimental Protocols
In Vitro Aldose Reductase Activity Assay (Spectrophotometric Method)
This protocol provides a general guideline for determining the in vitro inhibitory activity of a test compound against aldose reductase.
Principle:
Aldose reductase catalyzes the NADPH-dependent reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The inhibitory effect of a compound is determined by the reduction in the rate of this reaction.
Materials:
-
Purified aldose reductase enzyme
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor compounds at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Test inhibitor solution (or solvent for control wells)
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 5-10 minutes).
-
-
Initiation of Reaction:
-
Add the DL-glyceraldehyde solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Mandatory Visualization
Caption: The Polyol Pathway and its role in diabetic complications.
Caption: A generalized workflow for the evaluation of Aldose Reductase Inhibitors.
References
- 1. eledon.com [eledon.com]
- 2. Eledon Pharmaceuticals Announces Use of Tegoprubart anti-CD40L Antibody in Second-ever Transplant of Genetically Modified Heart from a Pig to a Human | Eledon Pharmaceuticals, Inc. [ir.eledon.com]
- 3. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-stimulators CD40-CD40L, a potential immune-therapy target for atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 7. In vitro and in vivo inhibition of aldose reductase and advanced glycation end products by phloretin, epigallocatechin 3-gallate and [6]-gingerol [pubmed.ncbi.nlm.nih.gov]
- 8. Potential benefit of (-)-epigallocatechin-3-gallate for macrovascular complications in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol in Treating Diabetes and Its Cardiovascular Complications: A Review of Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibitor for delaying galactose-induced cataract formation in wistar rats by isolated and characterized natural products from Cuscuta reflexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-cataract Effect of Resveratrol in High-Glucose-Treated Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced Glycation End Products: Potential Mechanism and Therapeutic Target in Cardiovascular Complications under Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased renal aldose reductase activity, immunoreactivity, and mRNA in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of AT-007 in SORD Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sorbitol Dehydrogenase (SORD) deficiency, a recently identified form of autosomal recessive Charcot-Marie-Tooth disease (CMT), presents a significant unmet medical need.[1][2] Characterized by the accumulation of toxic sorbitol due to mutations in the SORD gene, the disease leads to progressive, debilitating axonal neuropathy.[1] Currently, there are no approved disease-modifying therapies for SORD deficiency; the standard of care is supportive, focusing on symptom management.[1][2][3] This guide provides an objective comparison of the investigational therapeutic AT-007 (govorestat) against the current standard of care, supported by experimental data from clinical trials.
Mechanism of Action: AT-007 vs. Standard of Care
The therapeutic strategy for SORD deficiency centers on reducing the accumulation of sorbitol. AT-007 is a novel, central nervous system-penetrant Aldose Reductase Inhibitor (ARI) that directly targets the pathogenic mechanism of the disease.[4] In contrast, the standard of care does not address the underlying metabolic defect but aims to mitigate its downstream consequences.
Signaling Pathway in SORD Deficiency and AT-007's Intervention
Caption: SORD pathway and AT-007's inhibitory action.
Performance Comparison: AT-007 vs. Standard of Care
The efficacy of AT-007 has been evaluated in the INSPIRE (Pharmacodynamic Efficacy and Clinical Benefit of AT-007 in Patients With Sorbitol Dehydrogenase Deficiency) Phase 2/3 clinical trial.[4][5] The data below compares the outcomes of AT-007 treatment with the expected course of the disease under standard supportive care.
| Parameter | AT-007 (Govorestat) | Standard of Care / Placebo |
| Mechanism of Action | Aldose Reductase Inhibitor; prevents the conversion of glucose to sorbitol.[4] | Symptom management (physical therapy, orthopedic devices, pain medication).[1][2] |
| Biomarker (Sorbitol Levels) | Statistically significant and sustained reduction in blood sorbitol levels (approx. 52% reduction at 12 months).[4] | No effect on elevated sorbitol levels. |
| Clinical Efficacy | Statistically significant improvement in the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM) compared to placebo at 12 months.[4] | Progressive decline in motor function and sensory abilities. |
| Patient-Reported Outcomes | Highly statistically significant improvement on the CMT Health Index (CMT-HI), including lower limb function, mobility, fatigue, pain, and sensory function.[4] | Worsening of symptoms and negative impact on quality of life. |
| Safety and Tolerability | Generally safe and well-tolerated.[4] | Varies depending on the intervention (e.g., risks associated with surgery). |
Experimental Protocols
The INSPIRE trial employed several key assessments to evaluate the efficacy of AT-007.
INSPIRE Clinical Trial Workflow
Caption: Overview of the INSPIRE trial design.
Key Experimental Methodologies:
-
10-Meter Walk/Run Test (10MWRT): This test measures a patient's walking speed over a 10-meter distance. The standard protocol involves a 14-meter walkway, with the central 10 meters being timed to allow for acceleration and deceleration at the start and end.[6] Patients are instructed to walk at a comfortable or fast pace, and the time taken to traverse the 10 meters is recorded.[6] The speed is then calculated in meters per second. This assessment provides a quantitative measure of functional mobility.[6]
-
Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM): The CMT-FOM is a performance-based assessment that evaluates a patient's functional ability.[7][8] It comprises various tasks that assess strength, upper and lower limb function, balance, and mobility.[9] The test is designed to be completed in approximately 35 minutes and is scored on a 0-100 point system.[7][9] It is a validated and reliable measure for detecting functional limitations in individuals with CMT.[7][8][10]
-
CMT Health Index (CMT-HI): The CMT-HI is a patient-reported outcome (PRO) measure designed to capture the overall disease burden from the patient's perspective.[11] It consists of 18 subscales that cover various symptomatic themes, including mobility, strength, sensation, pain, and fatigue. Patients respond to questions using a Likert scale to indicate the impact of each symptom on their lives.[11] The CMT-HI is a validated instrument for use in clinical trials to measure changes in how a patient feels and functions.
Conclusion
The available data from the INSPIRE trial suggests that AT-007 (govorestat) holds significant therapeutic potential for the treatment of SORD deficiency. By targeting the underlying pathophysiology of the disease, AT-007 has demonstrated a robust ability to reduce toxic sorbitol levels, which correlates with improvements in clinical and patient-reported outcomes.[4] In contrast, the current standard of care is limited to supportive measures that do not alter the course of the disease.[1][2] The positive results from the ongoing clinical development of AT-007 offer a promising outlook for patients with this debilitating hereditary neuropathy. Further data from the completion of the INSPIRE trial will be crucial in fully validating its long-term efficacy and safety profile.
References
- 1. cmtrf.org [cmtrf.org]
- 2. CMT-SORD - Sorbitol Dehydrogenase (SORD) Deficiency | CMTA [cmtausa.org]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. medscape.com [medscape.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. 10-Meter Walk Test Guide: Clinical Assessment & Normal Values [sprypt.com]
- 7. The Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter Validation of the Charcot-Marie-Tooth Functional Outcome Measure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM) - Institut de Myologie [institut-myologie.org]
- 11. The Charcot Marie Tooth Health Index: Evaluation of a Patient Reported Outcome - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Govorestat and Fidarestat for Researchers
In the landscape of aldose reductase inhibitors (ARIs), govorestat (AT-007) and fidarestat (B1672664) (SNK-860) have emerged as significant investigational therapies. This guide provides a detailed, data-driven comparison of these two agents, tailored for researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are not publicly available, this document synthesizes existing data from individual studies to offer a comprehensive comparative analysis.
Mechanism of Action: A Shared Target
Both govorestat and fidarestat are potent inhibitors of aldose reductase, a key enzyme in the polyol pathway.[1][2][3] This pathway becomes particularly relevant in hyperglycemic conditions, where aldose reductase converts glucose to sorbitol. In certain genetic disorders like Classic Galactosemia, it converts galactose to galactitol.[1] The accumulation of these sugar alcohols is implicated in the pathogenesis of various complications.
Govorestat is highlighted as a central nervous system (CNS) penetrant ARI.[1][4] This characteristic is crucial for its development in treating neurological manifestations of diseases like Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[4][5] Fidarestat has been primarily investigated for its effects on diabetic peripheral neuropathy.[2][6][7]
Clinical Efficacy: A Tale of Two Indications
The clinical development of govorestat and fidarestat has focused on different therapeutic areas, making a direct comparison of their efficacy challenging. Govorestat has been primarily studied in rare genetic diseases, while fidarestat has been evaluated for diabetic complications.
Govorestat in Classic Galactosemia
Govorestat has undergone extensive clinical investigation for the treatment of Classic Galactosemia, a rare genetic metabolic disorder. The Phase 3 ACTION-Galactosemia Kids study in children aged 2-17 demonstrated that govorestat led to clinical benefits in activities of daily living, behavioral symptoms, cognition, fine motor skills, and tremor.[4][8] A key pharmacodynamic effect observed was a rapid and sustained reduction in plasma galactitol levels.[8][9]
| Govorestat in Classic Galactosemia (ACTION-Galactosemia Kids Study) | |
| Primary Endpoint | The Global Statistical Test, combining measures of oral expression, listening comprehension, behavior, and activities of daily living, showed systematic improvement over time but did not meet statistical significance (P = 0.1030).[8] |
| Key Secondary & Post-hoc Analyses | A post-hoc analysis excluding speech and language components showed a statistically significant benefit of govorestat versus placebo (P = 0.0205).[8][10] Statistically significant improvements were also seen in tremor (P = 0.0428) and adaptive skills (P = 0.0265).[8][10] |
| Biomarker Response | Govorestat significantly reduced plasma galactitol levels.[8] At a dose of 20 mg/kg, galactitol levels decreased by approximately 50% from baseline.[8] |
Fidarestat in Diabetic Peripheral Neuropathy
Fidarestat has been evaluated in a 52-week, multicenter, placebo-controlled, double-blind study involving 279 patients with diabetic peripheral neuropathy.[6][7][11] The study demonstrated the efficacy of fidarestat in improving both electrophysiological measures and subjective symptoms of neuropathy.[2][6][7]
| Fidarestat in Diabetic Peripheral Neuropathy (52-Week Study) | |
| Electrophysiological Measures | The fidarestat-treated group showed significant improvement in two electrophysiological measures compared to the placebo group: median nerve F-wave conduction velocity (FCV) and minimal latency.[2][7] The difference in median FCV between the fidarestat and placebo groups at the end of the study was 1.5 m/s (P < 0.001).[2] |
| Subjective Symptoms | Fidarestat treatment resulted in significant improvements in subjective symptoms, including numbness, spontaneous pain, sensation of rigidity, paresthesia in the sole upon walking, heaviness in the foot, and hypesthesia, compared to the placebo group.[2][6][7] |
| Biomarker Response | In a separate 4-week study, fidarestat (1 mg daily) normalized the elevated sorbitol content in the erythrocytes of diabetic patients under both fasting and postprandial conditions.[12] |
Pharmacokinetics
| Pharmacokinetic Parameter | Govorestat | Fidarestat |
| Absorption | Displayed a 2-compartment model with sequential zero- and first-order absorption.[13][14] | Information on the specific absorption model is not detailed in the provided search results. |
| Dose Proportionality | Multiple-dose pharmacokinetics were linear in the 0.5-40 mg/kg range.[13][14] | Information on dose proportionality is not detailed in the provided search results. |
| Elimination Half-Life | Approximately 10 hours.[13] | Information on the elimination half-life is not detailed in the provided search results. |
| Dosing Regimen | Supported once-daily dosing.[8][13] | Administered as one tablet (1 mg) once daily.[2][11] |
| CNS Penetration | Yes, it is a CNS-penetrant ARI.[1][4] | Information on CNS penetration is not detailed in the provided search results. |
Safety and Tolerability
Both govorestat and fidarestat have demonstrated favorable safety profiles in their respective clinical trials.
-
Govorestat : In a Phase 1/2 study, the frequency of adverse events was comparable between the govorestat and placebo groups.[13][14] It was generally well-tolerated in pediatric patients in the ACTION-Galactosemia Kids study, with no treatment-related serious adverse events reported.[9][10]
-
Fidarestat : In the 52-week study for diabetic neuropathy, fidarestat was well-tolerated, with an adverse event profile that did not significantly differ from the placebo group.[2][6][7] No major side effects were reported in a 4-week study on sorbitol accumulation.[12]
Experimental Protocols
Govorestat: ACTION-Galactosemia Kids Study (NCT04902781)
This was a double-blind, placebo-controlled Phase 3 study that randomized 47 participants (aged 2-17 years) with Classic Galactosemia in a 2:1 ratio to receive either govorestat or a placebo once daily for 18 months.[9] The primary endpoint was a Global Statistical Test combining scores from the OWLS-2 Oral Expression, OWLS-2 Listening Comprehension, BASC-3 Behavior Symptoms Index, and BASC-3 Activities of Daily Living.[8] Changes from baseline in clinical outcomes were compared between the treatment groups using a t-test, with a mixed model for repeated measures (MMRM) as a sensitivity analysis.[9] The pharmacodynamic effect was assessed by correlating galactitol levels at 3 months with the change from baseline in clinical measures at 18 months using a Pearson correlation.[9]
Fidarestat: 52-Week Diabetic Neuropathy Study
This was a double-blind, placebo-controlled, 52-week, multicenter, parallel-group study.[2] A total of 279 patients with diabetic neuropathy were treated with either one tablet of fidarestat (1 mg) or a matching placebo once daily before breakfast.[6][11] The primary endpoints for clinical efficacy were the differences between baseline and post-treatment electrophysiological measurements of the median motor nerve (F-wave minimum latency, MNCV, and FCV), the tibial motor nerve (F-wave minimum latency, MNCV, and FCV), and the median sensory nerve (forearm SNCV and distal SNCV).[11] Subjective symptoms were also assessed.[2][11]
Regulatory Status
As of late 2024, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application (NDA) of govorestat for the treatment of Classic Galactosemia, indicating that the agency could not approve the application in its current form.[8][15] Applied Therapeutics, the developer of govorestat, plans to work with the FDA to address the concerns.[8] Govorestat has received Orphan Drug Designation from the FDA for Galactosemia, SORD Deficiency, and PMM2-CDG, as well as Fast Track designation for Galactosemia.[4][10]
Fidarestat has been under investigation for the treatment of diabetic neuropathy, but its current regulatory status for approval in major markets like the United States and Europe is not detailed in the provided search results.[16]
Conclusion
Govorestat and fidarestat are both potent aldose reductase inhibitors with distinct clinical development paths. Govorestat shows promise as a CNS-penetrant therapy for rare neurological diseases, particularly Classic Galactosemia, where it has demonstrated a significant impact on the key biomarker galactitol and shown clinical benefits in pediatric patients. Fidarestat has established efficacy in improving both objective and subjective measures of diabetic peripheral neuropathy.
The lack of direct comparative studies necessitates that researchers and clinicians evaluate these agents based on the specific pathological context and target patient population. The data presented here provides a foundation for understanding the individual strengths and potential applications of each compound. Future research, and potentially direct comparative trials, would be invaluable in further elucidating the relative merits of these two promising therapies.
References
- 1. Govorestat dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. appliedtherapeutics.com [appliedtherapeutics.com]
- 5. Applied Therapeutics Updates on Govorestat for Classic Galactosemia Treatment [synapse.patsnap.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applied Therapeutics Announces Clinical Benefit of [globenewswire.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. trial.medpath.com [trial.medpath.com]
- 16. Fidarestat - Wikipedia [en.wikipedia.org]
AT-007 Efficacy in Classic Galactosemia: A Comparative Analysis Against Existing Therapeutic Strategies
For Immediate Release
This guide provides a detailed comparison of the investigational drug AT-007 (govorestat) against the current standard of care for Classic Galactosemia, primarily a galactose-restricted diet. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of AT-007 based on available experimental data.
Introduction to Classic Galactosemia and Current Therapeutic Landscape
Classic Galactosemia is a rare genetic metabolic disorder caused by a severe deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose and its metabolites, particularly galactitol, which is toxic to various tissues. The current standard of care is a lifelong galactose-restricted diet, which, while effective in preventing acute neonatal complications like liver failure and sepsis, does not prevent the development of long-term complications.[1][2] These chronic complications often include cognitive impairment, speech problems, neurological disorders, and primary ovarian insufficiency in females.[3][4][5][6]
AT-007, also known as govorestat, is a novel, oral, central nervous system (CNS) penetrant Aldose Reductase Inhibitor (ARI).[7] Aldose reductase is the enzyme responsible for converting galactose to the toxic metabolite galactitol. By inhibiting this enzyme, AT-007 aims to reduce galactitol accumulation and thereby mitigate the long-term complications of Classic Galactosemia.[8]
Comparative Efficacy of AT-007 and Standard of Care
The primary therapeutic goal in Classic Galactosemia is to prevent the long-term complications that significantly impact patients' quality of life. The following tables summarize the available data on the efficacy of the current standard of care (galactose-restricted diet) and the investigational drug AT-007.
Long-Term Complication Rates with Galactose-Restricted Diet
| Complication | Incidence in Diet-Treated Patients | Age Group |
| Brain Impairments (including developmental delay) | 85.0% | Not specified |
| Speech or Language Impairments | 49.6% | ≥2.5 years |
| Cognitive Impairment (IQ < 70) | 30.6% | ≥6 years |
| Primary Ovarian Insufficiency | 91.2% | Females ≥13 years |
| Neurological Impairments (gait, balance, tremors) | 13-20% | Not specified |
| Cataracts (Newborns) | 10-30% | Newborns |
Data compiled from multiple observational studies.[3][4][6]
Clinical Trial Efficacy Data for AT-007
The efficacy of AT-007 has been evaluated in the ACTION-Galactosemia clinical trial program, which includes studies in both adult and pediatric patients.
Table 2.2.1: Biomarker Reduction in Adult and Pediatric Patients
| Biomarker | Dosage | Percent Reduction from Baseline (vs. Placebo) | Patient Population |
| Plasma Galactitol | 20 mg/kg | 45% - 54% (p<0.01) | Adults |
| Plasma Galactitol | 40 mg/kg | 55% (p<0.01) | Adults |
| Plasma Galactitol | Not specified | 40% (p<0.001) | Children (ages 2-17) |
Data from the ACTION-Galactosemia Phase 1/2 adult study and the ACTION-Galactosemia Kids Phase 3 study.[9]
Table 2.2.2: Clinical Outcomes in the ACTION-Galactosemia Kids Phase 3 Study
| Clinical Outcome Domain | Result |
| Activities of Daily Living, Behavioral Symptoms, Cognition, Fine Motor Skills, and Tremor | Demonstrated clinical benefit |
| Primary Endpoint (Composite of speech, language, behavior, and daily living) | Did not meet statistical significance (p=0.1030) |
| Pre-specified Sensitivity Analysis (including cognition) | Showed a trend towards significance (p=0.0698) |
The study showed that higher baseline galactitol levels correlated with greater disease severity.[9] While the primary endpoint was not met, the consistent clinical benefits observed across several domains suggest a positive therapeutic effect.
Experimental Protocols
ACTION-Galactosemia Phase 1/2 Study (Adults)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[10][11]
-
Participants: Healthy adult volunteers and adult patients with a confirmed diagnosis of Classic Galactosemia.[11][12] Inclusion criteria for patients included a GALT activity of <1% and elevated urine galactitol.[11]
-
Intervention: Oral administration of AT-007 or placebo. The study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) over 27 days.[11] Doses ranged from 5 mg/kg to 40 mg/kg.[7]
-
Primary Endpoints: Safety and pharmacokinetics of AT-007.[10]
-
Secondary/Exploratory Endpoints: Reduction in plasma and urinary galactitol levels, and CNS penetration of AT-007.[10]
ACTION-Galactosemia Kids Phase 3 Study
-
Study Design: A randomized, double-blind, placebo-controlled study.[13]
-
Participants: 47 children aged 2-17 years with a confirmed diagnosis of Classic Galactosemia.[13][14]
-
Intervention: Oral administration of AT-007 or placebo for 18 months.[13]
-
Primary Endpoint: A composite Global Statistical Test including measures of oral expression, listening comprehension, behavior symptoms, and activities of daily living.[14]
-
Secondary Endpoints: Included assessments of cognition, adaptive skills, and tremor.[14] Pharmacodynamic effects were evaluated by measuring changes in plasma galactitol.[13]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the biochemical pathway of Classic Galactosemia and the experimental workflow of the ACTION-Galactosemia clinical trials.
Caption: Biochemical pathways of galactose metabolism in Classic Galactosemia.
Caption: Simplified workflow of the ACTION-Galactosemia clinical trials.
Conclusion
The existing standard of care for Classic Galactosemia, a galactose-restricted diet, is insufficient to prevent significant long-term complications. The investigational drug AT-007 (govorestat) offers a novel therapeutic approach by targeting the underlying pathogenic mechanism of galactitol accumulation. Clinical trial data has demonstrated that AT-007 significantly reduces plasma galactitol levels in both adult and pediatric patients. While the pivotal pediatric study did not meet its primary composite endpoint, it showed positive trends and clinical benefits across several important functional domains. These findings suggest that AT-007 has the potential to be a valuable therapeutic option for patients with Classic Galactosemia, addressing a critical unmet medical need. Further investigation and regulatory review will be crucial in determining the future role of AT-007 in the management of this debilitating disease.
References
- 1. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diversity of approaches to classic galactosemia around the world: a comparison of diagnosis, intervention, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical Galactosaemia in Ireland: incidence, complications and outcomes of treatment [ouci.dntb.gov.ua]
- 4. The natural history of classic galactosemia: lessons from the GalNet registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classic galactosemia: dietary dilemmas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. galactosemia.org [galactosemia.org]
- 7. Applied Therapeutics Announces Start of AT-007 Pediatric Galactosemia Study; Releases Additional 40mg/kg Data from Adult Galactosemia Study | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 8. appliedtherapeutics.com [appliedtherapeutics.com]
- 9. neurologylive.com [neurologylive.com]
- 10. appliedtherapeutics.com [appliedtherapeutics.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical benefit of govorestat in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
Assessing the Translational Relevance of Tegoprazan: A Comparative Guide for Researchers
An objective comparison of Tegoprazan's performance against traditional proton pump inhibitors (PPIs) and placebo, supported by key experimental data for researchers, scientists, and drug development professionals.
Tegoprazan (B1682004), a potassium-competitive acid blocker (P-CAB), represents a distinct class of acid suppressants compared to the widely used proton pump inhibitors (PPIs). Its novel mechanism of action—direct, reversible inhibition of the H+/K+-ATPase—translates to a pharmacological profile with potential advantages, including a rapid onset of action and efficacy that is independent of CYP2C19 genetic polymorphisms. This guide provides a comparative analysis of Tegoprazan's efficacy and safety across various acid-related disorders, drawing on data from pivotal clinical trials.
Mechanism of Action: P-CABs vs. PPIs
Tegoprazan directly binds to the H+/K+-ATPase, the proton pump responsible for gastric acid secretion in parietal cells. Unlike PPIs, which are prodrugs requiring activation in an acidic environment to bind irreversibly to active pumps, Tegoprazan acts as a reversible and competitive inhibitor of the potassium-binding site. This fundamental difference allows for faster and more consistent acid suppression.
Comparative Efficacy: Clinical Trial Data
The following tables summarize key quantitative data from phase 3 clinical trials comparing Tegoprazan to PPIs and placebo in major acid-related indications.
Table 1: Healing of Erosive Esophagitis (EE)
| Trial Comparator | Treatment Arms | Duration | Primary Endpoint: Cumulative Healing Rate | Citation(s) |
| Esomeprazole (B1671258) | Tegoprazan 50 mg | 8 Weeks | 98.9% (91/92) | [1][2] |
| Tegoprazan 100 mg | 8 Weeks | 98.9% (90/91) | [1][2] | |
| Esomeprazole 40 mg | 8 Weeks | 98.9% (87/88) | [1][2] | |
| Lansoprazole (B1674482) | Tegoprazan 50 mg | 4 Weeks | 95.2% (98/103) | [3] |
| Lansoprazole 30 mg | 4 Weeks | 86.2% (94/109) | [3] |
Table 2: Maintenance Therapy for Healed Erosive Esophagitis
| Trial Comparator | Treatment Arms | Duration | Primary Endpoint: Endoscopic Remission Rate | Citation(s) |
| Lansoprazole | Tegoprazan 25 mg | 24 Weeks | 90.6% | [4][5] |
| Lansoprazole 15 mg | 24 Weeks | 89.5% | [4][5] |
Table 3: Symptom Resolution in Non-Erosive Reflux Disease (NERD)
| Trial Comparator | Treatment Arms | Duration | Primary Endpoint: Complete Resolution of Major Symptoms | Citation(s) |
| Placebo | Tegoprazan 50 mg | 4 Weeks | 42.5% (45/106) | [6][7] |
| Tegoprazan 100 mg | 4 Weeks | 48.5% (48/99) | [6][7] | |
| Placebo | 4 Weeks | 24.2% (24/99) | [6][7] | |
| Defined as the complete resolution of both heartburn and regurgitation for the last 7 days of treatment. |
Table 4: Healing of Gastric Ulcers
| Trial Comparator | Treatment Arms | Duration | Primary Endpoint: Cumulative Healing Rate | Citation(s) |
| Lansoprazole | Tegoprazan 50 mg | 8 Weeks | 94.8% (91/96) | [8][9] |
| Tegoprazan 100 mg | 8 Weeks | 95.0% (94/99) | [8][9] | |
| Lansoprazole 30 mg | 8 Weeks | 95.7% (89/93) | [8][9] |
Table 5: First-Line Helicobacter pylori Eradication
| Study Type | Treatment Comparison | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Citation(s) |
| Meta-Analysis | Tegoprazan-based therapy | 83.37% | Not Reported | [10] |
| PPI-based therapy | 80.06% | Not Reported | [10] | |
| Meta-Analysis | Tegoprazan-based therapy | 77.3% | 84.3% | [11] |
| PPI-based therapy | 76.4% | 84.2% | [11] |
Experimental Protocols
Detailed methodologies are crucial for assessing the translational relevance of clinical findings. Below are summaries of the protocols for the key trials cited.
Erosive Esophagitis Healing Trial (Tegoprazan vs. Esomeprazole)
-
Study Design : A multicentre, randomised, double-blind, parallel-group, non-inferiority phase 3 trial.[1][2]
-
Participants : 302 patients in Korea with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D).[1][2]
-
Intervention : Patients were randomly allocated to receive Tegoprazan (50 mg or 100 mg) or Esomeprazole (40 mg) once daily for 4 or 8 weeks.[1][2]
-
Primary Endpoint : The cumulative proportion of patients with healed EE, confirmed by endoscopy, up to 8 weeks after the start of treatment. Healing was defined as the absence of mucosal breaks on endoscopy.[1][2]
-
Secondary Endpoints : Healing rates at 4 weeks, symptom improvement (assessed by the Reflux Disease Questionnaire), and safety, including adverse events and laboratory tests.[1][2]
Non-Erosive Reflux Disease Symptom Resolution Trial (Tegoprazan vs. Placebo)
-
Study Design : A phase 3, double-blind, placebo-controlled, multicentre study (ClinicalTrials.gov: NCT02556021).[6][7]
-
Participants : 324 Korean patients with NERD, characterized by reflux symptoms without endoscopic evidence of esophagitis.[6][7]
-
Intervention : Patients were randomized to receive Tegoprazan (50 mg), Tegoprazan (100 mg), or a matching placebo once daily for 4 weeks.[6][7]
-
Primary Endpoint : The proportion of patients reporting complete resolution of both heartburn and regurgitation for the last 7 consecutive days of the 4-week treatment period.[6][7]
-
Secondary Endpoints : The proportion of patients with complete resolution of heartburn, the proportion of heartburn-free days, and safety assessments.[6][7]
Gastric Ulcer Healing Trial (Tegoprazan vs. Lansoprazole)
-
Study Design : A phase 3, double-blind, active-control, multicentre trial.[8][9]
-
Participants : 306 patients with endoscopically confirmed gastric ulcers.[8][9]
-
Intervention : Patients were randomized to receive Tegoprazan (50 mg), Tegoprazan (100 mg), or Lansoprazole (30 mg) once daily for 4 or 8 weeks.[8][9]
-
Primary Endpoint : The cumulative proportion of patients with healed ulcers, confirmed by endoscopy, up to 8 weeks from the initiation of treatment.[8][9]
-
Secondary Endpoints : Ulcer healing rates at 4 weeks, symptom relief, and safety profiles, including serum gastrin concentration.[8][9]
References
- 1. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ScholarWorks@Korea University College of Medicine: Comparison of Tegoprazan and Lansoprazole in Patients With Erosive Esophagitis up to 4 Weeks: A Multi-Center, Randomized, Double-Blind, Active-Comparator Phase 4 Trial [scholarworks.korea.ac.kr]
- 4. Randomised clinical trial: comparison of tegoprazan and lansoprazole as maintenance therapy for healed mild erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised clinical trial: comparison of tegoprazan and lansoprazole as maintenance therapy for healed mild erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomised clinical trial: comparison of tegoprazan and placebo in non‐erosive reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomised clinical trial: comparison of tegoprazan and placebo in non-erosive reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: tegoprazan, a novel potassium-competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tegacorat
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of Tegacorat (also known as Tegoprazan), a potassium-competitive acid blocker. Adherence to these protocols is critical for protecting personnel and the environment.
It is important to note that Safety Data Sheets (SDS) for Tegoprazan present conflicting hazard information. One source classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant, while another indicates it is not a classified hazardous substance[1][2]. Given this discrepancy, it is imperative to handle and dispose of this compound with caution, treating it as a hazardous chemical to ensure the highest safety standards.
Quantitative Data and Hazard Profile
This table summarizes key data for this compound (Tegoprazan). The conflicting hazard classifications are presented to provide a complete picture and reinforce the need for a cautious approach to handling and disposal.
| Property | Value | Reference |
| CAS Number | 942195-55-3 | [1][2] |
| Molecular Formula | C20H19F2N3O3 | [1] |
| Molecular Weight | 387.38 g/mol | [1] |
| Synonyms | CJ-12420, RQ-00000004 | [1][2] |
| Physical Form | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [3] |
| Hazard Classification (Source 1) | Acute toxicity, oral (Category 4); Skin irritation (Category 2); Serious eye irritation (Category 2A); May cause respiratory irritation (Category 3) | [1] |
| Hazard Classification (Source 2) | Not classified as hazardous according to the Globally Harmonized System (GHS) | [2] |
Core Disposal Protocol
The primary directive for the disposal of this compound and any associated contaminated materials is to manage it as regulated hazardous chemical waste.[3][4] Laboratory personnel must not dispose of this compound through standard drains or as regular solid waste.[4][5]
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE) and Safety Engineering:
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood. Ensure an accessible safety shower and eye wash station are nearby.[1]
-
Protective Gear: Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat or impervious clothing.[1]
2. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Segregate this compound waste from all other laboratory waste streams to prevent unintended chemical reactions and ensure correct disposal classification.[3][4]
3. Waste Collection and Containment:
-
Solid Waste: Collect pure this compound and contaminated disposable solids in a designated, leak-proof, and sealable hazardous waste container.[3][5]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[4][5]
-
Sharps: Any chemically contaminated sharps (e.g., needles) must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.[6]
-
Container Management: Ensure all waste containers are in good condition, kept securely closed except when adding waste, and stored in a secondary containment unit.[4]
4. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste ".[4]
-
The label must include the full chemical name: "This compound (Tegoprazan) " and list all components of a liquid mixture. Chemical formulas or abbreviations are not acceptable.[4]
-
Include the date of waste accumulation and any appropriate hazard warnings based on the more conservative SDS (e.g., "Irritant," "Harmful if Swallowed").[1][3]
5. Storage and Disposal:
-
Store sealed and labeled waste containers in a designated, secure satellite accumulation area within your laboratory.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3][5]
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service through your EHS office to ensure compliance with all local, state, and federal regulations.[3]
6. Decontamination:
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or methanol) capable of removing the residue. Collect this rinsate as hazardous liquid waste. After rinsing, the container may be managed for disposal or reuse according to your institution's policies.[4]
-
Spills: In case of a spill, use an absorbent material to contain it. Decontaminate the surface by scrubbing with alcohol and collect all cleanup materials as hazardous waste.[1]
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound are available in the reviewed literature. Therefore, the sole approved method of disposal is through collection and management as hazardous chemical waste by a licensed professional service, as outlined in the core protocol above.
Mandatory Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste, guiding researchers from the point of waste generation to its final, compliant disposal.
References
Personal protective equipment for handling Tegacorat
Essential Safety and Handling Guide for Tegoprazan
Disclaimer: This document provides a summary of safety and handling procedures for Tegoprazan for research and development professionals. It is not exhaustive and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) and internal laboratory safety protocols.
Tegoprazan, a potassium-competitive acid blocker (P-CAB), is utilized in the research and development of treatments for acid-related gastrointestinal disorders.[1] Due to its potent biological activity, proper handling and disposal are crucial to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling Tegoprazan:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat or impervious clothing | Minimizes contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator | Required when handling the powder form to prevent inhalation of dust.[2] To be used as a backup to local exhaust ventilation.[2] |
Operational Plan: Safe Handling and Storage
Safe handling and storage practices are critical to maintaining the integrity of Tegoprazan and ensuring a safe laboratory environment.
2.1. Handling:
-
Ventilation: Handle Tegoprazan in a well-ventilated area, preferably in a laboratory fume hood, to minimize inhalation of dust or aerosols.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and mucous membranes.[3]
-
Aerosol and Dust Formation: Avoid procedures that could generate dust or aerosols.[3]
2.2. Storage:
-
Container: Keep the container tightly sealed.[2]
-
Environment: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[3][4]
-
Recommended Temperature:
Disposal Plan
Proper disposal of Tegoprazan and its contaminated materials is essential to prevent environmental contamination.
-
Unused Product: Unused or expired Tegoprazan should be disposed of as hazardous waste.[2] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult with a licensed hazardous material disposal company.[2]
-
Contaminated Materials: All materials that have come into contact with Tegoprazan, including gloves, lab coats, and containers, should be treated as hazardous waste and disposed of accordingly.[2]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[2]
Emergency Procedures: First Aid
In the event of accidental exposure, immediate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay is used to determine the inhibitory activity of Tegoprazan on the proton pump.
-
Enzyme Source: Gastric H+/K+-ATPase is isolated from porcine stomachs.[5]
-
Assay Principle: The assay measures the enzymatic activity of H+/K+-ATPase. Tegoprazan's ability to inhibit this activity is quantified.
-
Procedure:
-
Prepare a reaction mixture containing the isolated H+/K+-ATPase.[6]
-
Add Tegoprazan at various concentrations to the reaction mixture.[6]
-
Initiate the enzymatic reaction.[6]
-
Measure the enzyme activity, typically by quantifying the amount of product formed.[6]
-
The IC50 value, the concentration of Tegoprazan that inhibits 50% of the enzyme's activity, is then calculated.[5][6]
-
In Vivo Animal Models of Acid-Related Disorders
Animal models are used to evaluate the efficacy of Tegoprazan in a biological system.
-
Gastroesophageal Reflux Disease (GERD) Model (Rat):
-
Animal Preparation: Male Sprague-Dawley rats are fasted for 24 hours with free access to water.[7]
-
Surgical Procedure: The pylorus is ligated to prevent gastric emptying, and the transitional region between the forestomach and the glandular portion is also ligated.[7]
-
Drug Administration: Tegoprazan is administered orally 30-60 minutes before the ligation.[7]
-
Analysis: After a set period, the esophagus is examined for lesions, and gastric contents are collected to measure volume and pH.[7]
-
-
Peptic Ulcer Models (Rat):
-
Naproxen-induced: Ulcers are induced by the administration of naproxen.[5]
-
Ethanol-induced: Gastric ulcers are induced by oral administration of ethanol.[5]
-
Water-immersion restraint stress-induced: Ulcers are induced by subjecting the animals to stress.[5]
-
Acetic acid-induced: A solution of acetic acid is applied to the gastric serosa to induce chronic ulcers.[5]
-
Drug Efficacy: In each model, the ability of Tegoprazan to prevent or heal the ulcers is assessed.[5]
-
Quantitative Data
The following tables summarize key quantitative data for Tegoprazan from various studies.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | Species | Value | Reference |
| IC50 (H+/K+-ATPase) | Porcine | 0.53 µM | [5] |
| IC50 (H+/K+-ATPase) | Canine | 0.29 - 0.52 µM | [8] |
| IC50 (H+/K+-ATPase) | Human | 0.29 - 0.52 µM | [8] |
| ED50 (GERD model) | Rat | 2.0 mg/kg | [5] |
| ED50 (Naproxen-induced ulcer) | Rat | 0.1 mg/kg | [5] |
| ED50 (Ethanol-induced ulcer) | Rat | 1.4 mg/kg | [5] |
| ED50 (Stress-induced ulcer) | Rat | 0.1 mg/kg | [5] |
Table 2: Clinical Trial Efficacy in Erosive Esophagitis (8-week cumulative healing rates)
| Treatment Group | Healing Rate | Reference |
| Tegoprazan 50 mg | 98.9% | [9] |
| Tegoprazan 100 mg | 98.9% | [9] |
| Esomeprazole (B1671258) 40 mg | 98.9% | [9] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of Tegoprazan and a typical experimental workflow.
Caption: Mechanism of Tegoprazan inhibiting the gastric proton pump.
Caption: A typical workflow for in vivo evaluation of Tegoprazan.
References
- 1. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Tegoprazan? [synapse.patsnap.com]
- 4. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
